Product packaging for Azoxymethane(Cat. No.:CAS No. 54168-20-6)

Azoxymethane

Cat. No.: B10800827
CAS No.: 54168-20-6
M. Wt: 74.08 g/mol
InChI Key: DGAKHGXRMXWHBX-UHFFFAOYSA-N
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Description

Azoxymethane is a potent carcinogen and neurotoxic compound. It is particularly effective in inducing colon carcinomas. (PubChem)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2O B10800827 Azoxymethane CAS No. 54168-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl-methylimino-oxidoazanium
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InChI

InChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3
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InChI Key

DGAKHGXRMXWHBX-UHFFFAOYSA-N
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Canonical SMILES

CN=[N+](C)[O-]
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Molecular Formula

C2H6N2O
Record name AZOXYMETHANE
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DSSTOX Substance ID

DTXSID3020124, DTXSID70860350
Record name Azoxymethane
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Record name (Methyl-ONN-azoxy)methane
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Molecular Weight

74.08 g/mol
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Physical Description

Azoxymethane is a clear oily liquid. (NTP, 1992)
Record name AZOXYMETHANE
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Boiling Point

208 °F at 760 mmHg (NTP, 1992)
Record name AZOXYMETHANE
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Record name AZOXYMETHANE
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Density

0.994 at 72.3 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

25843-45-2, 54168-20-6
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The Role of Azoxymethane As a Carcinogenic Agent in Experimental Oncology

Azoxymethane (B1215336) is a key agent for inducing colon cancer in preclinical models, closely mimicking the progression of sporadic human colorectal cancer. nih.gov Its utility stems from its high specificity for the colon and its ability to recapitulate the adenoma-carcinoma sequence observed in human patients. accscience.com

Following administration, AOM is metabolized in the liver to its active form, methylazoxymethanol (B1197960) (MAM). aacrjournals.org This metabolite is a potent alkylating agent that induces DNA damage, primarily through the formation of O6-methylguanine adducts. scielo.br This leads to G:C to A:T transition mutations in the DNA of colonocytes. nih.gov

The genetic alterations induced by this compound frequently target key signaling pathways implicated in human colorectal cancer. Notably, AOM is known to cause activating mutations in the K-ras proto-oncogene and the β-catenin gene (Ctnnb1). thieme-connect.comresearchgate.net The activation of the Wnt signaling pathway, through the accumulation of β-catenin, is a major mechanism in AOM-induced colon carcinogenesis. thieme-connect.com Furthermore, AOM-induced tumors often exhibit alterations in the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in regulating cell growth and apoptosis. nih.govnih.gov While direct mutations in the TGF-β type II receptor are not always observed, there can be a significant decrease in its expression levels in tumors. nih.gov These molecular changes collectively drive the initiation and progression of neoplastic lesions, from early aberrant crypt foci (ACF) to adenomas and ultimately to invasive adenocarcinomas. researchgate.net

Detailed Research Findings

The carcinogenic effects of this compound are significantly influenced by the genetic background of the animal model. Different strains of mice and rats exhibit varying degrees of susceptibility to AOM-induced tumorigenesis, a factor that researchers leverage to study the genetic determinants of colorectal cancer.

Table 1: Differential Susceptibility of Rodent Strains to this compound-Induced Colon Tumors

Rodent Strain Treatment Protocol Tumor Incidence Tumor Multiplicity (tumors/animal) Reference
A/J Mouse 10 mg/kg AOM, once weekly for 6 weeks ~100% 9.2 oup.com
FVB/N Mouse 10 mg/kg AOM, once weekly for 4 weeks High 3.6 nih.gov
Balb/c Mouse Single 10 mg/kg AOM injection + 1% DSS 100% (adenocarcinoma) 7.7 ± 4.3 nih.gov
C57BL/6N Mouse Single 10 mg/kg AOM injection + 1% DSS 50% (adenocarcinoma) 1.0 ± 1.2 nih.gov
C3H/HeN Mouse Single 10 mg/kg AOM injection + 1% DSS 29% (adenoma) 0.7 ± 1.5 nih.gov
DBA/2N Mouse Single 10 mg/kg AOM injection + 1% DSS 20% (adenoma) 0.2 ± 0.4 nih.gov
AKR/J Mouse 10 mg/kg AOM, once weekly for 6 weeks Resistant Low nih.gov
F344 Rat Not specified High Not specified nih.gov

Note: DSS (dextran sodium sulfate) is often used in combination with AOM to promote inflammation-associated colon cancer.

The molecular landscape of AOM-induced tumors has been extensively characterized, revealing a pattern of genetic and signaling alterations that mirror those found in human colorectal cancer.

Table 2: Key Molecular Alterations in this compound-Induced Colorectal Tumors

Molecular Target Type of Alteration Frequency in AOM-Induced Tumors Significance in Carcinogenesis Reference
β-catenin (Ctnnb1) Activating mutations (codons 32, 33, 34, 41) High (up to 100% in some studies) Constitutive activation of Wnt signaling pathway, promoting cell proliferation. researchgate.netnih.gov
K-ras Activating mutations Frequent, but varies between studies (~16% in small adenomas to ~53% in adenocarcinomas) Activation of MAPK signaling pathway, leading to increased cell growth and survival. nih.gov
TGF-β Signaling Decreased TβR-II expression, altered downstream targets (e.g., increased c-myc, decreased p15) Common Attenuation of TGF-β-mediated growth arrest and apoptosis. nih.gov

Historical Context and Significance of Azoxymethane in Cancer Model Development

Cellular and Molecular Metabolism of this compound

The transformation of the inert AOM molecule into a potent DNA-damaging agent is a multi-step process mediated by specific cellular enzymes. This bioactivation is a prerequisite for its carcinogenic activity.

This compound is a procarcinogen that requires metabolic activation by cytochrome P450 (P450) enzymes to initiate its carcinogenic effects. nih.gov The primary enzyme responsible for this bioactivation is Cytochrome P450 2E1 (CYP2E1), which is expressed in the liver and, to a lesser extent, in the colon. tandfonline.comnih.govaacrjournals.org AOM undergoes hydroxylation catalyzed by CYP2E1 to yield its first active metabolite. nih.govmdpi.com Studies using liver microsomes have confirmed that CYP2E1 metabolizes AOM. nih.gov The critical role of this enzyme is demonstrated in studies with CYP2E1-null mice; when treated with AOM, these mice show significantly lower levels of DNA damage in the colon compared to wild-type mice, underscoring CYP2E1's essential function in AOM activation. nih.gov While the liver is the main site for this metabolic activity, intestinal P450 enzymes also contribute to AOM bioactivation. nih.govacs.org

Table 1: Effect of CYP2E1 Status on AOM-Induced DNA Adducts in Mice

TissueMouse StrainO6-methylguanine Level Change Compared to Wild-Type
LiverCYP2E1-null87% Lower nih.gov
ColonCYP2E1-null48% Lower nih.gov
KidneyCYP2E1-null70% Lower nih.gov
LungCYP2E1-null43% Lower nih.gov

This table summarizes findings from studies on CYP2E1-null mice, demonstrating the reduced formation of O6-methylguanine DNA adducts after AOM administration compared to wild-type mice, highlighting the enzyme's primary role in AOM metabolism. nih.gov

The hydroxylation of AOM by CYP2E1 results in the formation of methylazoxymethanol (B1197960) (MAM). nih.govnih.govaacrjournals.org MAM is a more proximate carcinogen than AOM but is itself unstable. nih.govmdpi.com It undergoes spontaneous decomposition to yield formaldehyde (B43269) and a highly reactive and unstable electrophile, the methyldiazonium ion. nih.govmdpi.comnih.gov This methyldiazonium ion is the ultimate carcinogenic metabolite responsible for transferring a methyl group to cellular macromolecules, most importantly DNA. nih.govresearchgate.net The entire metabolic pathway, from AOM to the methyldiazonium ion, is a critical sequence for its carcinogenic action. researchgate.net

Table 2: Metabolic Activation Pathway of this compound

StepPrecursorEnzyme/ProcessProductSignificance
1This compound (AOM)Cytochrome P450 2E1 (CYP2E1)Methylazoxymethanol (MAM) nih.govnih.govInitial bioactivation step.
2Methylazoxymethanol (MAM)Spontaneous DecompositionMethyldiazonium Ion + Formaldehyde nih.govnih.govFormation of the ultimate carcinogen.
3Methyldiazonium IonDNA InteractionDNA Adducts (e.g., O6-MeG)Direct cause of genetic mutations. nih.govresearchgate.net

The highly reactive methyldiazonium ion, generated from the breakdown of MAM, alkylates DNA bases at various nucleophilic sites. nih.gov This process results in the formation of DNA adducts, which are chemical modifications to the DNA. sahmri.org.au The most significant of these adducts in terms of mutagenesis is O6-methylguanine (O6-MeG). acs.orgsahmri.org.aunih.gov Another common adduct formed is N7-methylguanine (N7-MeG). nih.govacs.org The formation of O6-MeG is considered a critical initiating event in AOM-induced carcinogenesis because it is highly pro-mutagenic if not repaired. sahmri.org.aunih.govnih.gov The persistence of O6-MeG adducts in the colonic DNA is a key determinant of tumor initiation. acs.orgnih.gov The cellular DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is responsible for removing these adducts, and when this repair system is overwhelmed or inhibited, the risk of mutation increases significantly. sahmri.org.aunih.gov

Genomic Instability and Mutagenesis Induced by this compound

The formation of DNA adducts by AOM metabolites directly leads to errors in DNA replication and repair, resulting in permanent genetic mutations and broader chromosomal damage.

The O6-methylguanine (O6-MeG) adduct is particularly mutagenic because during DNA replication, it incorrectly pairs with thymine (B56734) (T) instead of its normal partner, cytosine (C). nih.govoup.com When the cell's DNA repair mechanisms fail to correct this mismatch, subsequent rounds of DNA replication lead to a permanent point mutation, specifically a G:C to A:T base pair transition. tandfonline.comnih.govoup.commpbio.com This type of mutation is a characteristic signature of AOM-induced carcinogenesis. oup.com These G→A transitions frequently occur in key regulatory genes, such as the K-ras proto-oncogene and the β-catenin gene, leading to their activation and promoting uncontrolled cell proliferation, a critical step in cancer development. tandfonline.comoup.comresearchgate.net

Table 3: Common Gene Mutations Resulting from AOM-Induced G→A Transitions

GeneFunctionConsequence of Mutation
K-rasSignal transductionActivating mutations lead to constitutive signaling for cell growth. tandfonline.comoup.comcapes.gov.br
β-cateninCell adhesion and Wnt signaling pathwayMutations prevent its degradation, leading to accumulation and activation of pro-proliferative genes. tandfonline.comoup.comresearchgate.net

Beyond single-base point mutations, the genotoxic stress induced by this compound can also cause larger-scale damage to chromosomes. nih.gov This clastogenic (chromosome-breaking) activity is an indicator of significant genomic instability. A key method for detecting this type of damage is the micronucleus assay. Micronuclei are small, extra-nuclear bodies that form during cell division when a chromosome fragment or a whole chromosome is not incorporated into the daughter nuclei. nih.gov Studies have shown that treatment with AOM significantly increases the frequency of micronucleated cells in the bone marrow of experimental animals, indicating that it causes chromosomal aberrations. nih.gov This broader genomic instability contributes to the complex genetic alterations observed in tumors.

Molecular Signaling Pathway Dysregulation in this compound-Induced Carcinogenesis

The carcinogenic effects of this compound (AOM) are fundamentally rooted in its ability to induce genetic and epigenetic alterations that drive the dysregulation of critical molecular signaling pathways. These pathways, which in a normal physiological state govern cellular processes such as proliferation, differentiation, and apoptosis, are hijacked by the carcinogenic stimuli, leading to uncontrolled cell growth and malignant transformation. Research using AOM-induced models of colorectal cancer (CRC) has been instrumental in dissecting the complex signaling networks that are compromised during tumorigenesis. Key pathways implicated include the K-ras, Wnt/β-catenin, PI3K/Akt, MAPK, TGF-beta, and p53 signaling cascades.

K-ras Pathway Activation and Mutation

Activation of the K-ras proto-oncogene, a member of the RAS gene family, is a pivotal and often early event in AOM-induced colon carcinogenesis. oaepublish.com The K-ras protein is a small GTPase that functions as a molecular switch, transducing signals from cell surface receptors to intracellular pathways that control cell growth and survival. oaepublish.com In its active, GTP-bound state, K-ras triggers downstream effector cascades, most notably the MAPK and PI3K/Akt pathways. nih.govnih.gov

AOM's primary metabolite, the highly reactive methylazoxymethanol (MAM), induces O6-methylguanine (O6-MeG) DNA adducts. nih.gov If these adducts are not repaired, they lead to G:C to A:T transition mutations during DNA replication, a hallmark of AOM-induced genetic damage. tandfonline.com The K-ras gene is a frequent target of these mutations.

Detailed Research Findings: Studies in rodent models have consistently demonstrated a high frequency of specific K-ras mutations in AOM-induced colonic lesions.

Prevalence and Timing: Activating mutations in K-ras are found not only in advanced adenocarcinomas but also in early preneoplastic lesions like aberrant crypt foci (ACF), indicating that this is an early event in the carcinogenic sequence. nih.govnih.gov

Mutation Hotspots: The mutations are predominantly found at codon 12 of the K-ras gene. nih.govnih.govresearchgate.net Less frequently, mutations are observed at codon 13. researchgate.net These specific point mutations lock the K-ras protein in a constitutively active state, independent of upstream signaling.

Downstream Consequences: The persistent activation of K-ras leads to the chronic stimulation of its downstream signaling arms. This includes the Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which promote cell proliferation and survival, contributing significantly to the neoplastic phenotype. nih.govnih.govmdpi.com Activation of K-ras has also been linked to the upregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS). nih.govnih.gov

FeatureDescriptionKey Research Findings
Gene K-ras (Kirsten rat sarcoma viral oncogene homolog)Member of the RAS family of small GTPases.
Function Molecular switch in signal transduction, regulating cell proliferation, differentiation, and survival.Activates downstream MAPK and PI3K/Akt pathways. nih.govnih.gov
AOM-Induced Alteration Activating point mutations due to G:C to A:T transitions. tandfonline.comMutations lock K-ras in a permanently "on" state.
Common Mutation Site Codon 12. nih.govnih.govresearchgate.netG12D (glycine to aspartic acid) and G12S (glycine to serine) are reported mutations. researchgate.net
Role in Carcinogenesis An early, initiating event. nih.govnih.govFound in hyperplastic ACF and adenocarcinomas. nih.govnih.gov

Wnt/β-catenin Pathway Alterations (e.g., β-catenin mutation, accumulation, GSK-3β)

The dysregulation of the Wnt/β-catenin signaling pathway is a central mechanism in AOM-induced colon carcinogenesis, mirroring its critical role in sporadic human colorectal cancer. nih.govnih.gov This pathway is essential for maintaining intestinal stem cells and regulating epithelial cell proliferation and differentiation along the crypt-villus axis. Its aberrant activation leads to uncontrolled cell proliferation and is a hallmark of most colorectal tumors.

Under normal conditions, a "destruction complex" comprising proteins such as Adenomatous Polyposis Coli (APC), Axin, and Glycogen (B147801) Synthase Kinase-3β (GSK-3β) phosphorylates β-catenin. frontiersin.org This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low. frontiersin.org Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and act as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (Tcf/Lef) transcription factors to drive the expression of target genes like c-myc and cyclin D1.

Detailed Research Findings: In the AOM model, the Wnt pathway is most commonly activated through direct mutations in the β-catenin gene (Ctnnb1) itself, rather than mutations in APC, which are rare in this model. oup.com

β-catenin Mutations: AOM-induced mutations frequently target the GSK-3β phosphorylation consensus motif in exon 3 of the β-catenin gene. nih.govresearchgate.net Mutations at codons 32, 33, 34, and 41 have been identified. tandfonline.comresearchgate.net These mutations prevent GSK-3β from phosphorylating β-catenin, thus protecting it from degradation. tandfonline.com

β-catenin Accumulation: The consequence of these mutations is the stabilization and subsequent accumulation of β-catenin protein in the cytoplasm and its translocation into the nucleus. nih.govresearchgate.net This altered cellular localization is a robust marker of Wnt pathway activation and is observed in the majority of AOM-induced dysplastic ACF, adenomas, and adenocarcinomas. nih.govnih.gov

Downstream Gene Activation: Nuclear β-catenin accumulation drives the transcription of genes that promote cell cycle progression and proliferation, such as cyclin D1. nih.govtandfonline.com This is a key step in the expansion of the neoplastic cell population.

FeatureDescriptionKey Research Findings
Key Protein β-cateninDual function in cell adhesion and Wnt signal transduction. nih.gov
Regulatory Kinase GSK-3β (Glycogen Synthase Kinase-3β)Phosphorylates β-catenin, marking it for degradation. frontiersin.org
AOM-Induced Alteration Mutations in the β-catenin gene (Ctnnb1). nih.govnih.govMutations prevent GSK-3β-mediated phosphorylation. tandfonline.com
Consequence Stabilization and accumulation of β-catenin protein. nih.govresearchgate.netPronounced cytoplasmic and nuclear immunostaining in tumors. nih.govresearchgate.net
Pathological Outcome Constitutive activation of Wnt target genes (c-myc, cyclin D1), driving proliferation. nih.govtandfonline.comConsidered a major mechanism in AOM-induced carcinogenesis. nih.govnih.gov

PI3K/Akt Pathway Dysregulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, including AOM-induced colorectal cancer. nih.govmdpi.com This pathway is a downstream effector of activated receptor tyrosine kinases and, importantly in the context of AOM, the activated K-ras oncoprotein. nih.govnih.gov

Activation of the pathway begins with PI3K phosphorylating phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as Akt (also known as Protein Kinase B). Once activated, Akt phosphorylates a multitude of downstream substrates that inhibit apoptosis and promote cell cycle progression and protein synthesis, often through the mammalian target of rapamycin (B549165) (mTOR). frontiersin.orgnih.gov

Detailed Research Findings: In the AOM model, PI3K/Akt pathway dysregulation is largely a consequence of upstream K-ras activation. nih.gov

Upstream Activation: Activating mutations in K-ras lead to constitutive signaling to the PI3K catalytic subunit, resulting in sustained Akt activation. nih.govnih.gov

Role in Tumor Progression: The activated PI3K/Akt pathway contributes to the malignant phenotype by promoting cell survival and inhibiting apoptosis. nih.gov This provides a critical survival advantage to the genetically damaged cells, allowing them to proliferate and form tumors.

Infrequent Direct Mutations: While mutations in genes encoding components of the PI3K pathway (like PIK3CA or the loss of the tumor suppressor PTEN) are common in human CRC, they are not frequently reported as direct mutational targets of AOM in rodent models. nih.govtmc.edu Instead, the pathway's hyperactivity is driven by the high frequency of K-ras mutations. nih.gov

MAPK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and stress responses. nih.gov There are several subfamilies of MAPKs, but the extracellular-signal-regulated kinase (ERK) pathway is the one most strongly implicated in cell proliferation and is a key player in AOM-induced carcinogenesis. nih.gov This pathway, also known as the Ras-Raf-MEK-ERK pathway, is a primary downstream target of activated K-ras. nih.govmdpi.com

Detailed Research Findings: Similar to the PI3K/Akt pathway, the MAPK/ERK pathway is hyperactivated in AOM-induced tumors primarily due to upstream K-ras mutations. nih.govnih.gov

Signal Transduction: The constitutively active K-ras protein perpetually activates Raf kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK.

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates numerous transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation. mdpi.com

Contribution to Carcinogenesis: The sustained activation of the MAPK/ERK pathway is critical for the uncontrolled proliferation that characterizes tumor growth in the AOM model. nih.gov Overexpression and activation of ERK MAPK are commonly detected in colorectal cancer and are considered important for its progression. nih.gov

TGF-beta Pathway Inhibition

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In normal epithelial cells and early-stage cancers, it acts as a potent tumor suppressor by inhibiting cell proliferation, inducing apoptosis, and promoting differentiation. tandfonline.com In later stages of cancer, it can paradoxically promote tumor invasion and metastasis. In the context of AOM-induced carcinogenesis, the focus is often on the attenuation or inhibition of its tumor-suppressive functions.

The pathway is activated when TGF-β ligands bind to the TGF-β type II receptor (TβR-II), which then recruits and phosphorylates the type I receptor (TβR-I). The activated TβR-I phosphorylates downstream signaling molecules, Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes, including cell cycle inhibitors like p15 (B1577198).

Detailed Research Findings: Alterations that blunt the anti-proliferative effects of the TGF-β pathway contribute to AOM-induced tumorigenesis.

Receptor Downregulation: Studies in AOM-treated mice have shown a significant decrease in TβR-II mRNA levels and a marked loss of TβR-II protein expression in tumors compared to normal tissue. nih.gov This reduction in receptor availability renders the cells insensitive to the growth-inhibitory signals of TGF-β.

Downstream Target Modulation: The inhibition of TGF-β signaling is further evidenced by changes in its downstream targets. A significant decrease in the expression of the cell cycle inhibitor p15 and a concomitant increase in the expression of the proto-oncogene c-myc (which is negatively regulated by TGF-β) have been observed in AOM-induced tumors. nih.gov

Genetic Susceptibility: The importance of this pathway is highlighted by findings that mice with a genetic knockout of TβR-II show a significantly increased number of AOM-induced adenomas and adenocarcinomas, confirming its tumor-suppressive role in this model. tandfonline.com

p53 Pathway Modulation

The p53 pathway, governed by the tumor suppressor protein p53, is arguably the most important cancer surveillance pathway in the cell. p53 acts as a "guardian of the genome," responding to cellular stress signals like DNA damage by halting the cell cycle to allow for repair or by inducing apoptosis to eliminate irreparably damaged cells. nih.gov In many human cancers, including over 50% of colorectal cancers, the TP53 gene is mutated, disabling this critical protective mechanism. nih.govmdpi.com

Detailed Research Findings: The role of the p53 pathway in AOM-induced carcinogenesis is complex and differs significantly from the common paradigm of direct mutational inactivation seen in human sporadic CRC.

Absence of p53 Mutations: A defining feature of the AOM rodent model is that the p53 gene itself is typically not mutated by the carcinogen. oup.com Despite the extensive DNA damage caused by AOM, tumors arise with a sequence-normal (wild-type) p53 gene.

Functional Inhibition: Although the p53 protein is not mutated, its tumor-suppressive function is phenotypically repressed. oup.com Studies have shown that while p53 protein levels may be elevated in AOM-induced tumors, this overexpressed protein has very low DNA binding and transcriptional activity. oup.comuconn.edu This functional inactivation is thought to be mediated, at least in part, by a constitutive interaction with its negative regulator, Mdm2, which inhibits p53 activity. oup.comuconn.edu

Sensitization by p53 Loss: The importance of the pathway is underscored by experiments in knockout mice. Mice with a genetic deletion of Trp53 (the mouse equivalent of TP53) exhibit increased sensitivity to AOM-induced tumorigenesis, developing tumors more rapidly and with higher incidence. mdpi.comoup.com

Therapeutic Modulation: The presence of wild-type but functionally suppressed p53 presents a therapeutic opportunity. The p53-modulating agent CP-31398 has been shown to suppress AOM-induced colon adenocarcinomas by enhancing the expression of p53 and its downstream target p21, leading to increased apoptosis and reduced tumor cell proliferation. nih.govnih.gov

PathwayAOM-Induced AlterationConsequence
K-ras Activating mutations at codon 12. nih.govnih.govConstitutive activation of downstream PI3K/Akt and MAPK pathways. nih.gov
Wnt/β-catenin Mutations in β-catenin's GSK-3β phosphorylation site. tandfonline.comnih.govStabilization and nuclear accumulation of β-catenin, driving proliferation. nih.govresearchgate.net
PI3K/Akt Hyperactivation secondary to K-ras mutation. nih.govnih.govPromotion of cell survival and inhibition of apoptosis. nih.gov
MAPK Hyperactivation secondary to K-ras mutation. nih.govnih.govStimulation of cell cycle progression and proliferation. mdpi.com
TGF-beta Decreased expression of TβR-II receptor. nih.govAttenuation of anti-proliferative signals. tandfonline.com
p53 Functional inhibition without mutation; potential Mdm2-mediated suppression. oup.comuconn.eduEvasion of cell cycle arrest and apoptosis despite DNA damage. oup.com

IGF1 Axis Involvement

The insulin-like growth factor (IGF) axis, particularly the IGF-1 pathway, is a critical regulatory system for cellular proliferation and survival. cancernetwork.com Dysregulation of this axis is implicated in the development of various cancers, including colorectal cancer induced by this compound (AOM). cancernetwork.comfrontiersin.org High levels of circulating IGF-1 have been associated with an increased risk of colon cancer. aacrjournals.orgnih.gov The IGF-1 receptor (IGF-1R), upon activation, triggers signaling cascades, such as the phosphatidylinositol-3-kinase/Akt pathway, which promotes cell growth and inhibits apoptosis (programmed cell death). cancernetwork.comaacrjournals.org

In experimental models, the role of the IGF-1 axis in AOM-induced colon tumorigenesis has been demonstrated through genetic studies. Liver-specific IGF-1 deficient (LID) mice, which have a significant reduction in circulating IGF-1 levels (50-75%), show a notable inhibition of AOM-induced colon tumor formation compared to their wild-type counterparts. aacrjournals.orgnih.gov This inhibition of tumorigenesis is linked to a decrease in cell proliferation and a significant increase in apoptosis within the colon crypts of these mice. aacrjournals.orgnih.gov These findings support the hypothesis that reducing circulating IGF-1 levels can prevent or slow the development of colon cancer. aacrjournals.orgnih.gov Furthermore, studies have shown that IGF-1 can interact with inflammatory pathways, and a reduction in IGF-1 levels is associated with a significant decrease in several inflammatory cytokines, further highlighting its multifaceted role in carcinogenesis. nih.gov

Cellular Homeostasis Perturbations in this compound-Induced Carcinogenesis

Aberrant Cell Proliferation and Cell Cycle Regulation (e.g., Cyclin D1, PCNA)

A hallmark of cancer is uncontrolled cell proliferation, driven by the dysregulation of the cell cycle. In the context of AOM-induced colon carcinogenesis, several key proteins that regulate the cell cycle are aberrantly expressed.

Cyclin D1 , a crucial regulator of the G1 to S phase transition in the cell cycle, is frequently overexpressed in AOM-induced colorectal tumors. nih.govnih.govpsu.edu Studies have shown that both the mRNA and protein levels of Cyclin D1 are significantly increased in preneoplastic lesions and adenomas compared to normal colon tissue. nih.govnih.gov This overexpression is considered an early event in the carcinogenic process and may contribute significantly to tumor progression. nih.govnih.gov The increased expression of Cyclin D1 can be driven by mutations in genes like K-ras or those involved in the β-catenin signaling pathway. psu.edu Interestingly, while control colon tissue is typically negative for Cyclin D1 immunoreactivity, even some morphologically normal-appearing crypts in AOM-treated animals show positive staining, suggesting it is an early marker of molecular alterations. nih.gov

Proliferating Cell Nuclear Antigen (PCNA) is another key marker for cell proliferation. Its expression is significantly elevated in AOM-induced colonic adenocarcinomas. nih.gov The PCNA-labeling index, a measure of the proportion of proliferating cells, is markedly decreased when carcinogenic development is suppressed. nih.gov For instance, in studies where the IGF-1 axis is inhibited, a corresponding decrease in the proliferative index as measured by PCNA is observed, correlating with reduced tumor development. aacrjournals.org

The table below summarizes the key findings related to these proliferation markers in AOM-induced carcinogenesis.

MarkerRole in Cell CycleObservation in AOM-Induced CarcinogenesisReference
Cyclin D1 Promotes G1 to S phase transitionOverexpression in preneoplastic lesions and adenomas; considered an early event. nih.govnih.govmdpi.commdpi.com
PCNA DNA synthesis and repairIncreased labeling index in colonic adenocarcinomas, indicating high proliferation. aacrjournals.orgnih.gov

Apoptosis Inhibition and Dysregulation of Programmed Cell Death

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to their survival and proliferation. In AOM-induced colon carcinogenesis, the regulation of apoptosis is significantly altered, primarily through the dysregulation of the Bcl-2 family of proteins. nih.govnih.gov

The Bcl-2 family consists of both anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and pro-apoptotic proteins (like Bax). frontiersin.orgyoutube.com A delicate balance between these opposing members determines a cell's fate. frontiersin.org

In AOM-induced colonic tumors, this balance is tipped in favor of survival. Studies have documented a significant upregulation of the anti-apoptotic protein Bcl-xL and the pro-apoptotic protein Bax . nih.gov While the increase in Bax might seem counterintuitive, it is the ratio of anti- to pro-apoptotic proteins that is crucial. The potent upregulation of Bcl-xL can effectively neutralize the pro-apoptotic signals from Bax, thereby inhibiting cell death. nih.gov Conversely, the expression of the anti-apoptotic protein Bcl-2 has been observed to be significantly weaker in colonic tumors compared to adjacent non-neoplastic tissue. nih.gov This complex interplay suggests that elevated levels of Bcl-xL may be particularly important in conferring resistance to apoptosis in this experimental cancer model. nih.gov

Furthermore, interventions that promote apoptosis are effective in inhibiting AOM-induced carcinogenesis. For example, genetic reduction of IGF-1 not only decreases proliferation but also significantly increases apoptosis in the colon. aacrjournals.orgnih.gov Similarly, the selenoprotein Glutathione (B108866) Peroxidase-2 (GPx2) deletion leads to more AOM-induced apoptotic cell death, which helps eliminate damaged pre-malignant cells. plos.org

ProteinFunctionAlteration in AOM-Induced TumorsReference
Bcl-2 Anti-apoptoticSignificantly weaker expression. nih.gov
Bcl-xL Anti-apoptoticSignificantly upregulated. nih.gov
Bax Pro-apoptoticSignificantly stronger expression. nih.gov

Inflammation and Oxidative Stress Responses

Chronic inflammation is a well-established driver of colorectal cancer. nih.govmdpi.com In the AOM model, particularly when combined with an inflammatory agent like dextran sulfate sodium (DSS), the roles of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are prominent. nih.govjcpjournal.org

Cyclooxygenase-2 (COX-2) is an enzyme that is typically absent in most cells but is induced at sites of inflammation. nih.gov It plays a critical role in producing prostaglandins (B1171923), such as PGE2, which are lipid compounds that can promote inflammation and cancer progression. mdpi.commedsci.org In AOM-induced carcinogenesis, COX-2 expression is significantly upregulated in colon tumors. nih.govjcpjournal.org Overexpression of COX-2 is associated with increased tumor load. nih.gov The inhibition of COX-2, either pharmacologically with selective inhibitors like nimesulide (B1678887) or celecoxib (B62257), or genetically, results in a significant suppression of colon tumor development. nih.govnih.govjcpjournal.org This suppression is linked to decreased cell proliferation and increased apoptosis. nih.gov

Inducible Nitric Oxide Synthase (iNOS) is another enzyme induced during inflammation that produces nitric oxide (NO). Elevated levels of iNOS are also found in AOM-induced colonic adenocarcinomas. nih.gov There is a close interplay between iNOS and COX-2; activation of iNOS can be associated with the activation of COX-2 signaling. medsci.org The expression of both iNOS and COX-2 is often concurrently upregulated in colon tissues of mice treated with AOM and an inflammatory agent. jcpjournal.org Treatments that inhibit the development of colonic tumors also lead to a decrease in the expression of both COX-2 and iNOS. nih.gov

Oxidative stress is a major contributor to the cellular damage that initiates and promotes cancer. mdpi.com AOM induces colon cancer in part by generating oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and the depletion of the cell's antioxidant defenses. nih.gov

Reactive Oxygen Species (ROS) are highly reactive molecules that can damage DNA, lipids, and proteins, leading to mutations and cellular dysfunction. mdpi.com AOM administration has been shown to induce ROS in colonic cells. nih.gov

Glutathione (GSH) is a major intracellular antioxidant that plays a crucial role in neutralizing ROS. nih.gov In a healthy state, the vast majority of glutathione is in its reduced form (GSH). During oxidative stress, GSH is oxidized to glutathione disulfide (GSSG). A low GSH/GSSG ratio is a key indicator of oxidative stress. nih.gov AOM treatment leads to a significant depletion of GSH and impairs the total antioxidant capacity in colonic cells, thereby increasing cellular damage. nih.govresearchgate.net Conversely, dietary supplementation with glutathione can inhibit the development of pre-malignant lesions in the AOM model by counteracting oxidative stress and improving the redox status of colon cells. researchgate.net The protective mechanism involves augmenting the AOM-induced depletion of glutathione and inhibiting the damage caused by ROS. nih.govresearchgate.net

Compound/EnzymePro-carcinogenic RoleReference
Cyclooxygenase-2 (COX-2) Produces inflammatory prostaglandins, promotes cell proliferation, inhibits apoptosis. nih.govnih.govmdpi.comjcpjournal.orgmedsci.org
Inducible Nitric Oxide Synthase (iNOS) Produces nitric oxide, contributes to inflammation and cellular damage. nih.govmedsci.org
Reactive Oxygen Species (ROS) Cause damage to DNA, proteins, and lipids through oxidative stress. mdpi.comnih.gov
Glutathione (GSH) Major antioxidant; its depletion by AOM enhances oxidative damage. nih.govresearchgate.net
Inflammatory Cytokine Modulation

This compound (AOM) administration has been shown to induce a significant inflammatory response within the colonic mucosa, a critical component of its carcinogenic activity. This inflammatory microenvironment is, in part, characterized by alterations in the expression of various cytokines. Research indicates that AOM treatment alone can lead to a notable increase in the serum levels of several pro-inflammatory cytokines.

Specifically, studies in murine models have demonstrated a significant elevation of Interleukin-1α (IL-1α) and Tumor Necrosis Factor-α (TNF-α) following AOM administration. While the role of inflammation in AOM-induced carcinogenesis is well-recognized, particularly in models that also utilize the inflammatory agent dextran sulfate sodium (DSS), the direct and sole impact of AOM on a broader range of cytokines requires further elucidation. The existing data, however, clearly points to the upregulation of key pro-inflammatory mediators as a fundamental aspect of AOM's carcinogenic mechanism. For instance, in obese diabetic (db/db) mice, a single intraperitoneal injection of AOM led to a significant increase in the serum levels of IL-1α and TNF-α compared to control animals.

The complex interplay of various cytokines orchestrates the inflammatory cascade that contributes to tumor initiation and progression. Pro-inflammatory cytokines like IL-1α and TNF-α can promote cell proliferation, inhibit apoptosis, and induce the production of other inflammatory mediators, thereby creating a favorable environment for neoplastic transformation. While AOM is a potent carcinogen on its own, its inflammatory effects are often studied in combination with DSS to accelerate and enhance colon tumor development. However, the data presented here focuses on the specific modulatory effects of this compound.

Table 1: Effect of this compound on Serum Inflammatory Cytokine Levels

CytokineAnimal ModelObservation
IL-1α db/db miceSignificant increase in serum levels following AOM treatment.
TNF-α db/db miceSignificant increase in serum levels following AOM treatment.

This table summarizes the observed effects of this compound on specific inflammatory cytokines based on available research findings.

Angiogenesis Promotion

A crucial step in tumor growth and development is the formation of new blood vessels, a process known as angiogenesis. This compound has been demonstrated to actively promote angiogenesis, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF). VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis.

Research has shown that AOM treatment leads to a significant increase in both VEGF mRNA and protein expression in the colonic mucosa. One study found that AOM treatment alone resulted in a 2.8-fold upregulation of VEGF-A mRNA in the colonic mucosa of mice. nih.gov This increase in VEGF is associated with the progression of AOM-induced colon tumors. researchgate.net The elevated expression of VEGF contributes to an enhanced blood supply to the developing tumors, providing essential nutrients and oxygen, and facilitating their growth. nih.gov

While AOM-induced tumors in some murine models may lack the invasive and metastatic characteristics of human colorectal cancer, the overexpression of VEGF has been shown to result in rapidly growing tumors with extensive vasculature. nih.gov This highlights the critical role of AOM-induced angiogenesis in supporting tumor expansion.

Table 2: this compound-Induced Vascular Endothelial Growth Factor (VEGF) Expression

ParameterAnimal ModelObservationReference
VEGF-A mRNA Mice2.8-fold increase in colonic mucosa. nih.gov
VEGF Protein MiceIncreased levels in colonic mucosa. nih.gov
VEGF Immunoexpression Balb/c miceUpregulated with tumor progression. researchgate.net

This table presents research findings on the impact of this compound on the expression of the key angiogenic factor, VEGF.

Experimental Animal Models for Azoxymethane Induced Carcinogenesis

Rodent Models for Colorectal Carcinogenesis Research

The choice of animal model is critical in AOM-induced carcinogenesis research, as different species and strains exhibit varying susceptibility to the carcinogen.

Rat models have been instrumental in colorectal cancer research, with certain inbred strains being particularly well-characterized for their response to AOM.

F344 Rats: Male F344 rats are a frequently used model in AOM-induced colon carcinogenesis studies. nih.govoup.comnih.govaacrjournals.orgnih.gov This model is valued because it accurately replicates many of the clinical, genetic, cellular, and morphological features of human colorectal cancer. nih.gov For instance, studies have investigated the chemopreventive effects of various compounds, such as aspirin (B1665792) and citrus limonoids, on AOM-induced colon tumor development in these rats. oup.comnih.govoup.com The AOM-F344 rat model has been crucial in demonstrating that dietary interventions and chemopreventive agents can inhibit colon carcinogenesis. nih.gov Research has shown that AOM administration to F344 rats leads to the development of aberrant crypt foci (ACF), which are considered putative preneoplastic lesions. nih.gov

Sprague-Dawley Rats: Sprague-Dawley rats are also utilized in AOM-induced colorectal carcinogenesis studies. nih.govnih.govnutricionhospitalaria.org For example, research has explored the influence of factors like omeprazole-induced hypergastrinemia on the development of colorectal tumors in this strain. nih.govnih.gov Studies have also used Sprague-Dawley rats to investigate the early stages of carcinogenesis by inducing ACF with a combination of AOM and dextran (B179266) sulfate (B86663) sodium (DSS). nutricionhospitalaria.org

Wistar Rats: Wistar rats have been employed to study the effects of various agents on AOM-induced colon tumorigenesis. nih.govscilit.comresearchgate.net Research in this strain has investigated the influence of the sympathetic nervous system on colon carcinogenesis, finding that factors affecting this system can have a protective effect against tumor development. nih.gov Additionally, the role of neuropeptides like galanin in the chemoprevention of AOM-induced colon cancer has been examined in Wistar rats. scilit.com

Summary of Rat Models in this compound-Induced Carcinogenesis Research
Rat StrainKey Research Findings/ApplicationsReferences
F344Widely used for chemoprevention studies due to its accurate replication of human CRC. AOM induces preneoplastic lesions (ACF) and tumors. nih.govoup.comnih.govaacrjournals.orgnih.govoup.comnih.gov
Sprague-DawleyUtilized to study the influence of various factors on tumor development and for AOM/DSS-induced ACF models. nih.govnih.govnutricionhospitalaria.org
WistarEmployed to investigate the role of the nervous system and neuropeptides in colon carcinogenesis. nih.govscilit.comresearchgate.net

Mouse models offer a diverse genetic background to study AOM-induced carcinogenesis, with different inbred strains showing a wide range of susceptibility.

A/J Mice: A/J mice are known to be highly susceptible to AOM-induced colon tumorigenesis. oup.compeerj.comnih.gov They develop a significant number of colonic lesions even with AOM treatment alone. nih.gov Studies have established that a dose of 10 mg/kg of AOM is effective for inducing tumors in this strain. oup.com

Balb/c Mice: Balb/c mice are considered to have moderate sensitivity to AOM. peerj.com In the AOM/DSS model, Balb/c mice show a high incidence of colonic adenocarcinoma. oup.com Research has also used male Balb/c mice to demonstrate the development of adenomas and adenocarcinomas with AOM-only protocols. peerj.com

C57BL/6N and C57BL/6J Mice: The C57BL/6 strain is reported to be relatively resistant to AOM-induced carcinogenesis but susceptible to DSS-induced inflammation. nih.gov In some AOM/DSS protocols, C57BL/6N mice developed a lower incidence and multiplicity of tumors compared to more susceptible strains like Balb/c. oup.com However, other studies show that an AOM/DSS model with a low dose of DSS can reliably induce preneoplastic lesions in C57BL/6J mice. nih.gov

ICR Mice: Male ICR mice have been used to develop efficient models for colitis-related colon carcinogenesis using a combination of AOM and DSS. proquest.comcurehunter.com These models have shown a high incidence of adenocarcinomas. proquest.comcurehunter.com

Collaborative Cross mice: The Collaborative Cross mouse population model has been utilized to investigate the genetic and microbial determinants of susceptibility to AOM-induced colorectal tumors. tandfonline.com This approach allows for the identification of genetic variations and gut microbiome signatures associated with tumor susceptibility. tandfonline.com

Susceptibility of Mouse Strains to this compound-Induced Carcinogenesis
Mouse StrainSusceptibility to AOMKey Characteristics in AOM ModelsReferences
A/JHighDevelops a high number of colonic lesions. oup.compeerj.comnih.gov
Balb/cModerateDevelops adenomas and adenocarcinomas; high tumor incidence in AOM/DSS models. peerj.comoup.com
C57BL/6N, C57BL/6JResistantRelatively resistant to AOM alone but susceptible to DSS-induced inflammation. Low-dose DSS protocols can induce preneoplastic lesions. nih.govoup.com
ICR-Used in AOM/DSS models to efficiently induce colitis-related adenocarcinomas. proquest.comcurehunter.com
Collaborative CrossVariableUsed to study genetic and microbial factors influencing tumor susceptibility. tandfonline.com

Chemically Induced Colorectal Carcinogenesis Protocols

Two primary protocols are used to induce colorectal cancer with AOM: AOM alone or in combination with the inflammatory agent dextran sulfate sodium (DSS).

In these protocols, AOM is administered to rodents, typically through subcutaneous or intraperitoneal injections, over a period of several weeks to initiate tumorigenesis. nih.govpeerj.com This method leads to the development of epithelial neoplasia, starting with the formation of aberrant crypt foci (ACF), which can progress to adenomas and then malignant adenocarcinomas. peerj.com The susceptibility to AOM-only protocols varies significantly between different mouse strains. nih.govpeerj.com For example, A/J mice are highly susceptible, while strains like AKR/J and 129/SV are resistant. nih.gov In rats, particularly the F344 strain, AOM-only protocols are well-established for studying the development of colon tumors and for testing chemopreventive agents. nih.govaacrjournals.org

The AOM/DSS model is a widely used and robust initiation-promotion model for inducing colitis-associated colorectal cancer in rodents. nih.govnih.govnih.govspringernature.com In this two-step model, AOM acts as the tumor initiator, causing DNA damage, while DSS, a non-genotoxic, pro-inflammatory agent administered in drinking water, promotes tumorigenesis by inducing chronic colitis. nih.govnih.govnih.gov This combination rapidly and consistently generates colon tumors in mice that have morphological and molecular similarities to human colitis-associated cancer. nih.govjove.com The AOM/DSS model has been instrumental in understanding the pathogenesis of colitis-associated cancer, including the role of inflammatory signaling pathways. nih.gov The protocol can be modified to study different stages of carcinogenesis; for instance, specific protocols can be designed to induce adenoma formation without the immediate presence of carcinoma. iiarjournals.org

Evaluation of Preneoplastic and Neoplastic Lesions

The progression of colorectal cancer in AOM-induced models is characterized by the development of distinct histological lesions.

Aberrant Crypt Foci (ACF): ACF are considered the earliest identifiable preneoplastic lesions in the colon of both rodents and humans following exposure to a colon carcinogen. nih.govnih.govmdpi.com These lesions are characterized by crypts that are larger and have a thicker epithelial lining than normal crypts. mdpi.comoup.comnih.gov They can be visualized by staining with methylene (B1212753) blue and are distinguished by their increased size and altered luminal openings. nih.govmdpi.com The number and size of ACF are often used as surrogate biomarkers to evaluate the efficacy of chemopreventive agents in short-term studies. nih.govnih.gov ACF can be classified as hyperplastic or dysplastic, with dysplastic ACF having a higher potential to progress to tumors. nih.gov

Adenomas: Adenomas are benign tumors that can develop from preneoplastic lesions like ACF. oup.comresearchgate.net In AOM-induced models, adenomas are often observed as polypoid or sessile lesions. nih.govoup.com Histologically, they are characterized by dysplastic epithelial cells forming glandular structures without invasion of the submucosa. oup.com The development of adenomas represents a critical step in the adenoma-to-adenocarcinoma sequence.

Adenocarcinomas: Adenocarcinomas are malignant tumors that can arise from adenomas. oup.comoup.comresearchgate.net Histologically, they are identified by the invasion of tumor cells through the muscularis mucosae into the submucosa. oup.com AOM-induced adenocarcinomas in rodents can be either nonmucinous or mucinous. researchgate.net The incidence and multiplicity of adenocarcinomas are key endpoints in long-term carcinogenesis studies. oup.com

Characteristics of Preneoplastic and Neoplastic Lesions in This compound (B1215336) Models
Lesion TypeDescriptionSignificanceReferences
Aberrant Crypt Foci (ACF)Microscopic lesions of enlarged and altered crypts. Considered the earliest preneoplastic marker.Used as a surrogate endpoint in chemoprevention studies. nih.govnih.govmdpi.comoup.comnih.gov
AdenomaBenign tumors with dysplastic epithelium, confined to the mucosa.A precursor to adenocarcinoma in the carcinogenic sequence. nih.govoup.comresearchgate.net
AdenocarcinomaMalignant tumors characterized by invasion into the submucosa.The primary endpoint in long-term carcinogenesis studies, representing invasive cancer. oup.comoup.comresearchgate.net

Histopathological Assessment of Tumor Development (e.g., Adenomas, Adenocarcinomas)

The administration of this compound to rodents induces the development of various colonic neoplasms that histologically resemble those found in humans, progressing from benign to malignant states. kglmeridian.comresearchgate.net The induced tumors are typically classified as adenomas (benign polyps) and adenocarcinomas. kglmeridian.comnih.gov Histopathological analysis reveals a spectrum of lesions, including hyperplastic lesions, adenomas with varying degrees of dysplasia, and invasive adenocarcinomas. researchgate.net

In many AOM-induced models, tumors arise predominantly in the distal colon. oup.comnih.gov Macroscopic examination often reveals nodular, polypoid, or flat, sessile tumors. nih.govaacrjournals.org Histologically, these can be identified as tubular adenomas or well- to moderately-differentiated tubular adenocarcinomas. nih.gov The progression from adenoma to carcinoma, a sequence well-established in human colorectal cancer, is also observed in these animal models. researchgate.netresearchgate.net However, some studies in rats have also noted that AOM-induced adenocarcinomas can arise de novo from flat mucosa without a preceding benign polyp stage. researchgate.net

The combination of AOM with an inflammatory agent like dextran sodium sulfate (DSS) can accelerate tumor development, leading to a high incidence of adenocarcinomas within a shorter timeframe. nih.gov In these models, the histopathological progression from dysplastic ACF to microadenomas and then to adenocarcinomas can be clearly observed. iiarjournals.orgresearchgate.net Depending on the specific protocol and rodent strain, lesions can range from small, flat adenomas with low-grade dysplasia to non-pedunculated adenocarcinomas that invade through the full thickness of the intestinal wall. nih.gov In some cases, mucinous adenocarcinomas, where cancer cells are suspended in pools of mucus, are also observed. researchgate.net While invasive tumors can be generated, metastases to distant organs like the liver are reported to be rare in AOM-induced rodent models. researchgate.net

Genetic Background and Susceptibility to this compound Carcinogenesis

Strain-Dependent Tumor Susceptibility and Histopathology

The genetic background of rodents plays a critical role in their susceptibility to this compound-induced colon carcinogenesis. oup.comnih.gov Different inbred strains of mice and rats exhibit significant variations in tumor incidence, multiplicity, and histopathological features following AOM administration. kglmeridian.comaacrjournals.orgnih.gov

Studies comparing multiple inbred mouse strains have revealed a wide spectrum of susceptibility. For example, in a study comparing Balb/c, C3H/HeN, C57BL/6N, and DBA/2N mice treated with AOM and DSS, Balb/c mice were found to be highly susceptible, with a 100% incidence of adenocarcinoma. nih.govoup.com C57BL/6N mice showed intermediate susceptibility (50% adenocarcinoma incidence), while C3H/HeN and DBA/2N strains were relatively resistant, developing few adenomas and no adenocarcinomas. nih.govoup.com Similarly, other research has identified A/J mice as highly susceptible, while strains like C57BL/6J and AKR/J are more resistant. illinois.eduoup.com

These strain-dependent differences extend to the histopathology and gross morphology of the tumors. aacrjournals.orgnih.gov A comprehensive analysis of over 30 inbred mouse strains showed that while most strains developed pedunculated (stalk-like) tumors in the distal colon, some strains, such as MOLF/Ei and NOD/LtJ, developed flat, sessile lesions that are histologically similar to human flat adenocarcinomas. aacrjournals.org Strains like A/J and DBA/2J developed a mix of both pedunculated and flat tumors. nih.gov Furthermore, immunohistochemical analyses have revealed strain-specific differences in the molecular pathways involved; for instance, while nuclear accumulation of β-catenin was a common feature in tumors across strains, the loss of the Tgf-beta type II receptor was only observed in a subset. aacrjournals.org

Similar strain-dependent susceptibility is observed in rats. A comparative study of BDIX/OrlIco, F344/NHsd, and WAG/Rij inbred rat strains found that the BDIX strain had the highest tumor frequency (75%) and the shortest latency period for tumor development. kglmeridian.com The tumors developed in all three strains, including adenomas and adenocarcinomas, closely resembled their human counterparts. kglmeridian.com

StrainSusceptibility LevelKey FindingsReferences
Mouse Strains
Balb/cHigh100% adenocarcinoma incidence in AOM/DSS model. oup.com, nih.gov
A/JHighHighly susceptible to AOM-induced tumors; develops both pedunculated and flat lesions. oup.com, nih.gov, illinois.edu
C57BL/6NIntermediate50% adenocarcinoma incidence in AOM/DSS model. oup.com, nih.gov
C57BL/6JResistantRelatively resistant to AOM-induced tumors. oup.com, oup.com
C3H/HeNResistantDeveloped few adenomas and no adenocarcinomas in AOM/DSS model. oup.com, nih.gov
DBA/2NResistantDeveloped few adenomas and no adenocarcinomas in AOM/DSS model. oup.com, nih.gov
MOLF/EiHighDevelops flat, sessile lesions similar to human flat adenocarcinomas. aacrjournals.org, nih.gov
Rat Strains
BDIX/OrlIcoHighHighest tumor frequency (75%) and shortest latency period compared to F344 and WAG/Rij. kglmeridian.com
F344/NHsdIntermediateSusceptible, but with lower frequency and longer latency than BDIX. kglmeridian.com
WAG/RijLowerLower susceptibility compared to BDIX and F344 strains. kglmeridian.com

Identification of Genetic Loci and Single Nucleotide Polymorphisms (SNPs) Associated with Susceptibility

To understand the genetic basis for the observed strain-dependent susceptibility, researchers have worked to identify specific genetic loci and single nucleotide polymorphisms (SNPs) associated with the response to this compound. nih.govnih.gov By crossing susceptible and resistant mouse strains, scientists can map quantitative trait loci (QTLs) that influence colorectal tumor susceptibility (CTS).

The Collaborative Cross (CC) mouse population, which incorporates genetic diversity from eight different founder strains, has been a powerful tool for this research. nih.gov A study using the CC model identified 4,417 SNPs significantly associated with AOM-induced CTS. nih.govescholarship.org These SNPs were located within 936 known human genes, and 75 of these genes had been previously linked to human colorectal cancer risk through genome-wide association studies (GWAS). nih.gov This highlights the relevance of the AOM mouse model for studying the genetic architecture of human colorectal cancer. nih.gov

Through such genetic mapping studies, researchers have identified several susceptibility loci. For instance, genome-wide association analysis across 40 different inbred mouse strains successfully detected 18 of 24 previously identified mouse colorectal cancer modifier alleles and discovered six new susceptibility loci. nih.gov Other studies using crosses between susceptible A/J and resistant C57BL/6J (B6) mice in a colitis-associated cancer model (AOM/DSS) identified a two-locus system controlling susceptibility, with loci on chromosome 9 (named Ccs4) and chromosome 14 having an additive effect. oncotarget.com These findings suggest that nonfamilial colorectal cancer susceptibility is polygenic, resulting from the complex interaction of multiple alleles with small effects. nih.govnih.gov The inheritance pattern often shows that resistance to AOM-induced carcinogenesis is a dominant trait. nih.gov

Influence of Environmental Factors on this compound Carcinogenesis in Animal Models

Dietary Modulation of Tumorigenesis

Dietary factors have a profound influence on the development of colorectal cancer, and this is effectively studied in this compound-induced animal models. oup.comoup.com The composition of the diet can significantly modulate the incidence and multiplicity of both preneoplastic lesions like ACF and malignant tumors. oup.comoup.comnih.gov

High-fat diets are widely studied and are generally associated with an increased risk of colon cancer. oup.comnih.govamegroups.org However, the type of fat is a crucial determinant. oup.com Studies in F344 rats have shown that high-fat diets rich in corn oil and safflower oil (high in omega-6 polyunsaturated fatty acids) promote AOM-induced colon tumor incidence. oup.com In contrast, high-fat diets containing olive oil (rich in monounsaturated fatty acids) or coconut oil (rich in saturated fatty acids) did not have a promoting effect. oup.com Interestingly, some research suggests a protective role for certain saturated fats; in an AOM/DSS mouse model, diets with a higher percentage of calories from saturated fat were associated with a reduced tumor burden, potentially by improving intestinal barrier integrity. nih.gov Obesity induced by a high-fat diet, independent of ongoing high-fat diet consumption, also promotes tumor development, suggesting that factors associated with obesity itself contribute to carcinogenesis. plos.orgamegroups.org

Other dietary components also modulate AOM-induced tumorigenesis. A diet supplemented with 1% cholesterol was found to significantly increase the number of colon tumors and distant metastases in rats, an effect potentially mediated by increased fecal excretion of bile acids and neutral sterols. nih.gov Conversely, dietary fibers and various phytochemicals have been shown to be protective. For example, dietary coffee fiber, pectin, and defatted rice-germ have been shown to significantly suppress the formation of AOM-induced ACF and reduce the incidence of colonic adenocarcinoma in rats. oup.comnih.gov Herbal supplements containing flavonoids like quercetin (B1663063) and curcumin (B1669340) have also demonstrated the ability to decrease the number of ACF in rat models. nih.govoup.comaacrjournals.org

Dietary FactorAnimal ModelEffect on AOM-Induced CarcinogenesisKey FindingsReferences
High-Fat Diets
High Corn Oil / Safflower OilFemale F344 RatsPromotionIncreased colon tumor incidence. Associated with increased fecal secondary bile acids. oup.com
High Olive Oil / Coconut OilFemale F344 RatsNo PromotionDid not increase colon tumor incidence compared to low-fat diets. oup.com
High Saturated FatMale Mice (AOM/DSS)ProtectionInverse association between saturated fat content and tumor burden. nih.gov
Diet-Induced ObesityMale C57BL/6J MicePromotionObesity, even after switching back to a regular diet, promoted tumor development. plos.org
Other Dietary Components
1% CholesterolMale Donryu RatsPromotionSignificantly increased the number of colon tumors and metastases. nih.gov
Coffee Fiber (10%)Male F344 RatsInhibitionSignificantly suppressed the total number and multiplicity of ACF. nih.gov
Rice-Germ (2.5%)Male F344 RatsInhibitionSignificantly reduced the incidence of colonic adenocarcinoma. oup.com
QuercetinMale F344 RatsInhibitionDecreased the number of ACF by 4-fold compared to control. nih.gov, aacrjournals.org
CurcuminMale F344 RatsInhibitionDecreased the number of ACF by 2-fold compared to control. nih.gov, aacrjournals.org
Pectin (10%)Male F344 RatsInhibitionSignificantly suppressed colonic ACF. nih.gov

Gut Microbiome Composition and Its Role in Carcinogenesis Susceptibility

The composition of the gut microbiome is a critical determinant of susceptibility to this compound (AOM)-induced colorectal carcinogenesis in experimental animal models. The gut microbiota, a complex community of microorganisms residing in the intestines, significantly influences the host's response to carcinogenic insults through various mechanisms, including the modulation of inflammation, metabolism of compounds, and regulation of the immune system. nih.govnih.gov Studies involving the transplantation of fecal microbiota have provided direct evidence for its causal role in tumorigenesis. For instance, AOM-treated mice that received gut microbiota from patients with colorectal cancer (CRC) exhibited more severe inflammation and a higher incidence of tumors compared to mice colonized with microbiota from healthy individuals. nih.gov

Research has demonstrated that a higher diversity within the gut microbiota is often associated with protection against colon tumorigenesis. nih.gov In AOM/dextran sodium sulfate (DSS) models, mice colonized with the more diverse microbiota from wild-caught mice developed approximately three times fewer colon tumors than those with the less diverse microbiota of conventional laboratory mice. nih.gov This protective effect is linked to changes at the phylum level, including an increased relative abundance of Bacteroidetes and a decrease in Firmicutes and Tenericutes. nih.gov

Specific bacterial species and genera have been identified as key modulators of AOM-induced carcinogenesis, either promoting or inhibiting tumor development. An imbalance, or dysbiosis, in the gut microbial community is a hallmark of many diseases, including cancer. nih.gov This is often characterized by a decrease in beneficial microbes and an overgrowth of pathogenic or pro-inflammatory species. nih.gov

Research Findings on Microbial Influence

Several studies have pinpointed specific bacteria that influence susceptibility to AOM-induced tumors:

Bacteroides fragilis : Enterotoxigenic strains of B. fragilis (ETBF) are known to promote carcinogenesis. nih.gov The B. fragilis toxin (BFT) can damage the colonic epithelial barrier by cleaving E-cadherin, which not only induces cell proliferation but also increases gut permeability, enhancing the translocation of other microbial products. nih.gov The abundance of the genus Bacteroides has been found to be elevated in groups with high colorectal tumor susceptibility (CTS). nih.gov

Escherichia coli : Certain strains of E. coli that carry the polyketide synthase (pks) genotoxic island produce a metabolite called colibactin. rupress.org Colibactin can induce DNA damage in host cells, contributing to tumor initiation. nih.govrupress.org The presence of pks-positive E. coli has been shown to enhance tumor development in inflammation-associated cancer models. nih.govrupress.org

Fusobacterium nucleatum : This species is frequently enriched in CRC patients and is associated with promoting tumor development. nih.govnih.gov Adhesin proteins like FadA on the surface of F. nucleatum can bind to E-cadherin on host cells, activating pro-carcinogenic signaling pathways. nih.gov

Protective Bacteria : Conversely, some bacteria are associated with reduced cancer risk. In AOM/DSS-treated mice, the species Ruminococcus flavefaciens and Fibrobacter succinogenes were significantly enriched in cancer-free animals and demonstrated a protective role when administered to other mice. nih.gov The genus Bifidobacterium, often used as a probiotic, is more abundant in low CTS groups and is thought to have anti-cancer effects. nih.gov

Detrimental Bacteria : The same study that identified protective species found that Eubacterium dolichum was significantly reduced in cancer-free mice. nih.gov Subsequent experiments showed that oral administration of E. dolichum played a detrimental role in inflammation-induced CRC initiation by strongly activating the pro-inflammatory NF-κB pathway and promoting the accumulation of myeloid-derived suppressor cells and macrophages. nih.gov

A study using a collaborative cross-mouse population identified a signature of 16 different genera in early life that could predict susceptibility to AOM-induced colon tumors with high accuracy. nih.govnih.govescholarship.org This highlights the profound and lasting impact of the early-life gut microbiome on future cancer risk.

The interplay between host genetics and the microbiome is also crucial. For example, the host gene Dual oxidase 2 (Duox2), which is involved in producing reactive oxygen species in the gut, can have its contribution to tumor susceptibility significantly influenced by the composition of the gut microbiome. nih.govnih.gov

The mechanisms by which the gut microbiota influences AOM-induced carcinogenesis are multifaceted. They include the production of genotoxins like colibactin, the secretion of metabolites that modulate inflammation and cell proliferation (such as butyrate, which can have context-dependent effects), and the direct interaction with host cells to alter signaling pathways and immune responses. nih.govnih.govmdpi.com

Interactive Data Table: Gut Microbiota and Carcinogenesis Susceptibility

The table below summarizes the findings from various experimental models on the role of specific gut microbes in AOM-induced colorectal carcinogenesis.

Bacterial Genus/SpeciesAssociated Effect on CarcinogenesisKey Research FindingsCitation(s)
BacteroidesPro-carcinogenicMore abundant in high colorectal tumor susceptibility (CTS) groups. nih.gov
BifidobacteriumAnti-carcinogenicMore abundant in low CTS groups; associated with anti-cancer effects. nih.gov
RuminococcusAnti-carcinogenicMore prevalent in healthy individuals compared to CRC patients. nih.gov
AkkermansiaAnti-carcinogenicLower levels observed in CRC patients compared to healthy donors. nih.gov
SutterellaPro-carcinogenicHigher levels observed in CRC patients compared to healthy donors. nih.gov
ParabacteroidesPro-carcinogenicAssociated with high CTS mice. nih.gov
Escherichia coli (pks+)Pro-carcinogenicProduces the genotoxin colibactin, which induces DNA damage and promotes tumor growth in inflammatory contexts. nih.govrupress.org
Ruminococcus flavefaciensAnti-carcinogenicSignificantly enriched in CRC-free mice in the AOM/DSS model; demonstrated a protective role. nih.gov
Fibrobacter succinogenesAnti-carcinogenicEnriched in CRC-free mice in the AOM/DSS model; demonstrated a protective role. nih.gov
Eubacterium dolichumPro-carcinogenicReduced in CRC-free mice; administration promoted tumor initiation by activating NF-κB and recruiting immunosuppressive cells. nih.gov
Fusobacterium nucleatumPro-carcinogenicEnriched in CRC patients; promotes CRC occurrence. nih.govnih.gov

Genetic and Molecular Alterations in Azoxymethane Induced Neoplasia

Oncogene Activation and Tumor Suppressor Gene Inactivation

The carcinogenic effects of azoxymethane (B1215336) are largely attributed to its ability to induce specific mutations in key regulatory genes, leading to uncontrolled cell growth and tumor formation.

K-ras Gene Mutations (e.g., Codons 12, 13)

The K-ras gene, a critical proto-oncogene, is frequently mutated in AOM-induced colon tumors. oup.com These mutations are considered an early event in the carcinogenic process. oup.com The most common mutations are G:C to A:T transitions, often occurring in codons 12 and 13 of the K-ras gene. oup.commaastrichtuniversity.nl

In F344 rats treated with AOM, a significant increase in K-ras codon 12 mutations (GGT to GAT and GGT to GTT) has been observed over time, suggesting that cells with these mutations have a proliferative advantage. nih.gov Studies in mice have shown varying frequencies of K-ras mutations, with one study reporting a 37.5% frequency in AOM-treated mice. researchgate.net The activation of the K-ras gene is a common feature in both AOM and 1,2-dimethylhydrazine (B38074) (DMH) induced colon cancer models. oup.comnih.gov

Interactive Table: K-ras Mutations in AOM-Induced Colon Tumors

SpeciesCodon(s)Mutation FrequencyKey Finding
Rat (F344)12Significantly increased over 32 weeksSuggests proliferative advantage of mutated cells. nih.gov
Mouse1237.5% in one studyHighlights the prevalence of this mutation. researchgate.net
Rodents12, 13Frequent G:C to A:T transitionsA common mutational signature of AOM. oup.com

β-catenin Gene Mutations (e.g., Codons 33, 41)

Mutations in the β-catenin gene (CTNNB1), a key component of the Wnt signaling pathway, are also a frequent finding in AOM-induced colon tumors in both rats and mice. nih.govresearchgate.net These mutations often occur within the glycogen (B147801) synthase kinase-3β (GSK-3β) phosphorylation motif, leading to the stabilization and nuclear accumulation of the β-catenin protein. nih.govoup.comoup.com

In mice, mutations have been identified in codons 33, 34, 37, and 41, with a high frequency of G:C to A:T transitions. nih.govresearchgate.netoup.com In some mouse models, all tested colon tumors showed β-catenin mutations. nih.govoup.com In rats, mutations are also common, with hot-spots identified at codon 34 and 32. oup.com The specific location of these mutations can differ slightly between studies and models. nih.govresearchgate.net

Interactive Table: β-catenin Gene Mutations in AOM-Induced Colon Tumors

SpeciesCodon(s)Mutation TypeKey Finding
Mouse33, 34, 37, 41G:C→A:T transitionsHigh frequency suggests a critical role in carcinogenesis. nih.govresearchgate.netoup.com
Rat32, 33, 34G:C→A:T transitionsHot-spots identified at the second base of codon 34 and first base of codon 32. oup.com

p53 Gene Status in AOM Models

The status of the p53 tumor suppressor gene in AOM-induced colon cancer models is less straightforward and appears to be less frequent compared to K-ras and β-catenin mutations. oup.com Some studies in rats have reported an absence of p53 gene mutations in exons 5-8 of AOM-induced colon carcinomas. nih.gov This suggests that p53 mutations may not be a primary driver in this specific model. nih.gov

However, other research indicates that while AOM exposure may not directly induce high levels of p53-regulated genes, the p53 pathway can be inhibited through mechanisms like constitutive interaction with Mdm2. uconn.edu It's also been noted that while p53 mutations are found in a significant percentage of human colorectal cancers, their role in AOM models might be less prominent. nih.gov The development of tumors in some mouse models of colorectal cancer does not seem to be accelerated by the absence of p53. nih.gov

APC Gene Mutations

Mutations in the Adenomatous Polyposis Coli (APC) gene, a tumor suppressor that plays a crucial role in the Wnt signaling pathway by regulating β-catenin, are also implicated in AOM-induced carcinogenesis. youtube.com While APC mutations are a hallmark of familial adenomatous polyposis and many sporadic human colorectal cancers, their role in AOM models has been a subject of investigation. nih.govnih.govnih.gov

Studies in F344 rats have shown that APC mutations are not typically found in early preneoplastic lesions called aberrant crypt foci (ACF), but are present in tumors. nih.gov This suggests that APC mutations are associated with the progression from ACF to adenoma and adenocarcinoma. nih.gov Research in mice has demonstrated a loss of wild-type APC protein in AOM-induced colon tumors, indicating that alterations in this gene are involved in this animal model. nih.gov Treating mice that already have a germline Apc mutation with AOM significantly increases the incidence of colon tumors. oup.comnih.gov

Altered Gene Expression Profiles

Beyond specific gene mutations, AOM-induced carcinogenesis is characterized by widespread changes in gene expression, leading to the upregulation of genes that promote cancer development and progression.

Upregulation of Pro-Carcinogenic Genes (e.g., COX-2, iNOS, Cyclin D1, VEGF)

AOM treatment leads to the increased expression of several pro-carcinogenic genes that contribute to inflammation, cell proliferation, and angiogenesis.

Cyclooxygenase-2 (COX-2): This enzyme is involved in inflammation and is frequently upregulated in AOM-induced tumors. oup.com

Inducible Nitric Oxide Synthase (iNOS): Along with COX-2, iNOS expression is also increased, contributing to the inflammatory microenvironment of the tumor. oup.com

Cyclin D1: This protein is a key regulator of the cell cycle. Its overexpression, often a target of the activated Wnt/β-catenin pathway, promotes cell proliferation. nih.gov

Vascular Endothelial Growth Factor (VEGF): This signaling protein stimulates the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. The COX-2 pathway can regulate the expression of VEGF. nih.govnih.govresearchgate.net

The upregulation of these genes is a consistent feature of AOM-induced colon cancer models and reflects the complex interplay of signaling pathways that are deregulated during tumorigenesis.

Downregulation of Tumor Suppressor Genes (e.g., TGF-betaR2)

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis, and it functions as a tumor suppressor in normal colonic epithelium. nih.govmdpi.comresearchgate.net Alterations that attenuate this pathway are frequently implicated in the pathogenesis of colorectal cancer. mdpi.comnih.gov In this compound (AOM)-induced colon carcinogenesis models, dysregulation of the TGF-β pathway, particularly through the downregulation of the TGF-β type II receptor (TGF-βRII or TβR-II), is a significant event. nih.govtandfonline.comnih.gov

Studies have demonstrated that while AOM exposure may not induce mutations in the Tgfbr2 gene, it can lead to a significant reduction in its expression at both the mRNA and protein levels. nih.gov In a study comparing AOM-sensitive (A/J) and -resistant (AKR/J) mouse strains, A/J tumors showed a 1.5-fold decrease in TβR-II mRNA levels and a marked loss of immunofluorescent staining for the receptor. nih.gov This repression of TβR-II is associated with downstream effects that promote tumorigenesis, such as a significant increase in c-myc expression and a decrease in the expression of the cyclin-dependent kinase inhibitor p15 (B1577198). nih.gov The concurrent downregulation of TβR-II and overexpression of oncogenes like c-myc may render epithelial cells insensitive to the growth-inhibiting effects of TGF-β. nih.gov

The functional importance of this pathway is further highlighted by findings that mice with genetic deficiencies in TGF-β signaling components, such as Tgfbr2 or Smad4, exhibit increased susceptibility to AOM-induced colon cancer. nih.govtandfonline.comnih.gov The loss of TGF-βRII function is a common feature in human colorectal cancers with microsatellite instability, often due to frameshift mutations in a polyadenine tract within the gene. psu.edureactome.org While direct AOM-induced mutation of this tract is not the primary mechanism in rodent models, the resulting functional outcome—attenuated TGF-β signaling—is a shared characteristic that underscores the relevance of the AOM model. nih.govpsu.edu

GeneAlteration in AOM ModelConsequenceReference
TGF-βRII (TβR-II) Decreased mRNA and protein expression.Attenuation of TGF-β tumor suppressor signaling; increased cell proliferation. nih.gov
c-myc Increased expression.Promotes cell growth; insensitivity to TGF-β-mediated growth arrest. nih.gov
p15 Decreased expression.Reduced cell cycle inhibition, contributing to attenuated TGF-β signaling. nih.gov

Expression of Apoptosis-Related Proteins (e.g., Bax, Caspase 3, Caspase 9, Bim, Bad, p21)

Apoptosis, or programmed cell death, is a crucial barrier to cancer development, and its evasion is a hallmark of cancer. AOM-induced carcinogenesis involves significant alterations in the expression and activity of key apoptosis-related proteins.

Pro-Apoptotic and Anti-Apoptotic Bcl-2 Family Proteins: The balance between pro-apoptotic proteins like Bax, Bad, and Bim and anti-apoptotic proteins like Bcl-2 is critical for determining cell fate. In AOM-treated rats, a downregulation of the pro-apoptotic protein Bax and an upregulation of the anti-apoptotic protein Bcl-2 have been observed in colonic tissue. nih.gov This shift in the Bax/Bcl-2 ratio favors cell survival and contributes to the development of neoplastic lesions. The BH3-only proteins Bim and Bad act as sensors of cellular stress and can trigger apoptosis by neutralizing anti-apoptotic Bcl-2 family members or by directly activating Bax. oncotarget.comnih.gov While their general function is well-established, specific modulations in AOM models are often linked to upstream signaling pathways that are disrupted during carcinogenesis.

Caspases: Caspases are a family of proteases that execute the final stages of apoptosis. Studies have shown that the activation of initiator caspases, such as Caspase-9, and executioner caspases, like Caspase-3, can be modulated during AOM-induced tumorigenesis. oup.comresearchgate.net For instance, the administration of chemopreventive agents has been shown to increase the cleavage and activation of both caspase-8 and caspase-3 in the colon mucosa of AOM-treated rats, correlating with an increase in apoptotic cells. oup.com Similarly, overexpression of certain microRNAs, like miR-122, can induce apoptosis in colon cancer models by upregulating Caspase 3 and Caspase 9. researchgate.net

p21: The p21 protein (also known as p21WAF1/Cip1) is a cyclin-dependent kinase inhibitor that plays a dual role in cancer, acting as both a tumor suppressor by inducing cell-cycle arrest and as an oncogene by inhibiting apoptosis, depending on its cellular localization and the status of p53. nih.govresearchgate.net In the context of AOM-induced carcinogenesis, p21 appears to function primarily as a tumor suppressor. Studies using p21-deficient mice have shown that these animals develop significantly more premalignant lesions (aberrant crypt foci) when treated with this compound compared to wild-type mice. nih.gov Furthermore, some chemopreventive agents exert their effects by modulating p21 expression. oup.com However, the ras-p21 signaling pathway is also a target for activation during AOM-induced carcinogenesis, where non-mutational activation of p21ras can lead to increased MAPK signaling and tumor promotion. aacrjournals.orgnih.gov

ProteinRole in ApoptosisAlteration in AOM ModelConsequenceReference
Bax Pro-apoptoticDownregulatedDecreased apoptosis, promotion of cell survival. nih.gov
Bcl-2 Anti-apoptoticUpregulatedDecreased apoptosis, promotion of cell survival. nih.gov
Caspase 3 Executioner CaspaseActivation is modulatedAltered execution of apoptosis. oup.comresearchgate.net
Caspase 9 Initiator CaspaseActivation is modulatedAltered initiation of the intrinsic apoptotic pathway. researchgate.net
Bim Pro-apoptotic (BH3-only)Functionally antagonized by anti-apoptotic proteins.Evasion of apoptosis. oncotarget.comnih.gov
Bad Pro-apoptotic (BH3-only)Functionally antagonized by anti-apoptotic proteins.Evasion of apoptosis. oncotarget.comnih.gov
p21 Cell cycle inhibitor/Apoptosis regulatorDeficiency increases susceptibility to tumorigenesis.Increased development of premalignant lesions. nih.gov

Metabolomic and Biochemical Profiling in Azoxymethane Research Models

Systemic and Local Metabolomic Responses to Azoxymethane (B1215336) Exposure

Exposure to AOM triggers distinct metabolic shifts both systemically, as observed in blood plasma, and locally, within the colonic tissue and its immediate environment. These changes reflect the host's response to the carcinogen and the metabolic reprogramming of cells undergoing malignant transformation.

Untargeted metabolomic analysis of plasma from AOM-treated research models reveals significant alterations in the composition of circulating metabolites. nih.gov In studies comparing mice on different diets, AOM treatment was found to alter the plasma metabolome more substantially in mice fed a high-fat diet (HFD) compared to those on a standard AIN-93 diet. nih.govnih.gov An analysis identified 53 out of 144 metabolites that differed significantly among control and AOM-treated groups on both diets. nih.govnih.gov

Key metabolites that were altered in plasma following AOM administration, particularly in the context of a high-fat diet, include beta-sitosterol, alpha-tocopherol, methylphosphate, citric acid, isocitric acid, myristic acid, arachidonic acid, and nicotinamide. nih.gov Notably, the levels of dihydrocholesterol (B116495) and cholesterol were found to be inversely associated with the formation of AOM-induced colonic aberrant crypt foci (ACF), which are early preneoplastic lesions. nih.govnih.gov This suggests a complex interplay between sterol metabolism and the early stages of colon carcinogenesis. The metabolic fingerprint in the plasma can serve as a potential source of markers for identifying changes related to diet and colon cancer risk. nih.gov

Table 1: Selected Plasma Metabolites Altered by this compound in Research Models

MetaboliteDirection of ChangeAssociated FindingReference
DihydrocholesterolDecreasedInversely associated with colonic ACF formation. nih.gov, nih.gov
CholesterolDecreasedInversely associated with colonic ACF formation. nih.gov, nih.gov
Beta-sitosterolAlteredA major metabolite responsible for separating HFD and HFD+AOM groups. nih.gov
Citric AcidAlteredA major metabolite responsible for separating HFD and HFD+AOM groups. nih.gov
Arachidonic AcidAlteredA major metabolite responsible for separating HFD and HFD+AOM groups. nih.gov
NicotinamideAlteredA major metabolite responsible for separating HFD and HFD+AOM groups. nih.gov
HistidineDecreasedConcentration gradually decreased as cancer stage progressed. mdpi.com
N¹,N¹²-DiacetylspermineIncreasedElevated in later stages of colorectal cancer. mdpi.com

This table presents a selection of metabolites identified in plasma and is not exhaustive.

Local metabolic responses within the colon are critical for understanding the direct impact of AOM on the target tissue. While direct tissue metabolomics provides the most precise data, analysis of the fecal metabolome offers valuable insights into the biochemical environment of the colon. mdpi.com In AOM-treated mice, significant changes in the fecal metabolome were observed, with 65 out of 196 identified metabolites showing altered concentrations. mdpi.com

Identification of Altered Metabolic Pathways in Carcinogenesis

The metabolic shifts observed upon AOM exposure are not random but reflect the systematic reprogramming of key metabolic pathways. These alterations provide the necessary building blocks and energy for cancer cell proliferation and survival.

Purine (B94841) metabolism, which is essential for synthesizing the building blocks of DNA and RNA, is frequently dysregulated in cancer. nih.govnih.gov Folate, a B vitamin, is crucial for the de novo biosynthesis of purines, and its deficiency can lead to genomic instability. nih.gov In AOM-induced carcinogenesis models, the role of folate-dependent pathways has been investigated. nih.govnih.gov While uracil (B121893) accumulation in DNA resulting from impaired folate metabolism did not predict tumor numbers in one AOM study, it suggested that impaired de novo thymidylate synthesis might hinder tumor growth. nih.gov

Uric acid, the end product of purine catabolism, has also been implicated. mdpi.comresearchgate.net Epidemiological studies have linked increased serum uric acid with a higher risk of colorectal cancer. mdpi.com In an AOM model using obese diabetic mice, treatment with allopurinol, a drug that inhibits the purine degradation enzyme xanthine (B1682287) oxidase and thus lowers uric acid levels, significantly suppressed the development of pre-neoplastic colorectal lesions. mdpi.comresearchgate.net This suggests that targeting purine degradation pathways could be a strategy to inhibit carcinogenesis. nih.gov

Sphingolipids are a class of lipids that act as both structural components of cell membranes and critical signaling molecules involved in cell proliferation, differentiation, and apoptosis (programmed cell death). researchgate.netrjraap.com The balance between different sphingolipids is crucial, with ceramide generally promoting cell death and its phosphorylated derivative, sphingosine-1-phosphate (S1P), promoting cell growth and survival. researchgate.netnih.gov

In the context of AOM-induced cancer models, alterations in sphingolipid metabolism play a significant role. Knockout of the enzyme ceramide synthase 5 (CerS5) was shown to stimulate colon cancer development in an AOM and dextran (B179266) sulfate (B86663) sodium (DSS) colitis-associated cancer model. nih.gov Conversely, inhibiting glucosylceramide synthase, the initial enzyme in the glycosphingolipid synthesis pathway, lowered the incidence of experimentally induced colorectal tumors in mice. mdpi.com This highlights the complexity of this pathway, where different branches can have opposing effects on tumorigenesis. The conversion of dietary sphingosine (B13886) to the pro-growth S1P within neoplastic tissue may be a key mechanism driving cancer progression. nih.gov

Table 2: Key Components of Sphingolipid Metabolism in Carcinogenesis

CompoundGeneral Role in CancerRelevance in AOM ModelsReference
CeramidePro-apoptotic, anti-proliferativeIts synthesis and levels are critical; alterations can promote tumorigenesis. nih.gov, researchgate.net
Sphingosine-1-phosphate (S1P)Pro-proliferative, pro-survival, angiogenicPromotes tumor growth; preventing its degradation may be a pro-tumorigenic mechanism. nih.gov, nih.gov
GlucosylceramidePrecursor to complex glycosphingolipidsInhibition of its synthesis can reduce tumor incidence. mdpi.com

Amino acid metabolism is profoundly altered in cancer to support the high demand for protein synthesis and energy production in rapidly proliferating cells. Glutamine, for instance, is a key fuel for many tumors. youtube.com Metabolomic studies in AOM-treated models have identified significant dysregulation in several amino acid pathways. nih.govresearchgate.net

Functional pathway analyses of plasma from AOM-treated mice revealed modulation of arginine biosynthesis, as well as alanine, aspartate, and glutamate (B1630785) metabolism. nih.govnih.gov Furthermore, aminoacyl-tRNA biosynthesis, the process of attaching amino acids to transfer RNAs for protein synthesis, was also identified as a significantly altered pathway. nih.govnih.gov In a study analyzing plasma from colorectal cancer patients at different stages, the concentration of the amino acid histidine was found to decrease as the disease progressed. mdpi.com This dysregulation of amino acid pools reflects the metabolic rewiring that supports tumor growth and progression.

Cholesterol and Dihydrocholesterol Levels

In research models utilizing this compound (AOM) to induce colon carcinogenesis, the profiling of plasma metabolites has revealed significant alterations in cholesterol and dihydrocholesterol levels. Studies have demonstrated that AOM treatment can lead to a decrease in the concentrations of both cholesterol and its precursor, dihydrocholesterol. nih.govresearchgate.netnih.gov This effect was observed to be more pronounced in mice fed a high-fat diet (HFD) compared to those on a standard diet. nih.govresearchgate.net

An important finding from these studies is the inverse association between the plasma levels of cholesterol and dihydrocholesterol and the formation of aberrant crypt foci (ACF), which are early precursors to colon tumors. nih.govresearchgate.netnih.gov Specifically, lower concentrations of these sterols were correlated with a higher number of AOM-induced colonic ACF. nih.govresearchgate.net Dihydrocholesterol, in particular, has been suggested as a potentially more sensitive marker for colon cancer risk than cholesterol in epidemiological studies due to its more significant decrease in response to AOM treatment. nih.gov While AOM administration has been shown to decrease plasma cholesterol, other studies indicate that dietary cholesterol itself can enhance AOM-induced colon carcinogenesis, increasing the number of tumors and metastases. nih.govnih.gov However, some research has found that AOM exposure alone does not significantly alter plasma cholesterol levels. waocp.org

Table 1: Impact of this compound (AOM) on Plasma Cholesterol and Dihydrocholesterol Levels in Mice

Treatment GroupCholesterol ChangeDihydrocholesterol ChangeCorrelation with Aberrant Crypt Foci (ACF)
AOM + High-Fat DietDecreased nih.govresearchgate.netDecreased nih.govresearchgate.netInverse nih.govresearchgate.netnih.gov
AOM + AIN-93 DietLess pronounced decrease compared to HFD group nih.govLess pronounced decrease compared to HFD group nih.govInverse nih.govresearchgate.netnih.gov

Biochemical Markers of Oxidative Stress and Inflammation

The administration of this compound in animal models is associated with significant changes in biochemical markers indicative of oxidative stress and inflammation.

Glutathione (B108866), a major cellular antioxidant, and its ratio of the reduced form (GSH) to the oxidized form (GSSG) are critical indicators of cellular redox status. nih.gov In AOM-induced colon carcinogenesis models, AOM injection has been shown to cause a depletion of glutathione. researchgate.net The GSH/GSSG ratio is a recognized marker of oxidative stress; a decrease in this ratio signifies a shift towards a more oxidative cellular environment. nih.gov Under normal physiological conditions, the GSH/GSSG ratio is typically high, but it decreases under conditions of oxidative stress. nih.govnih.gov Research has shown that in certain cancer cell lines, treatments that induce apoptosis can lead to a decrease in the GSH/GSSG ratio. researchgate.net Conversely, dietary supplementation with glutathione has been found to counteract the AOM-induced depletion of this crucial antioxidant. researchgate.net

Table 2: Changes in Glutathione Status in this compound (AOM) Models

ConditionEffect on GlutathioneGSH/GSSG RatioImplication
AOM InjectionDepletion of GSH researchgate.netDecreased researchgate.netnih.govIncreased Oxidative Stress nih.govnih.gov
Dietary GSH Supplementation in AOM-treated ratsAugments AOM-induced depletion researchgate.net-Improved Redox Status researchgate.net

Superoxide (B77818) dismutase (SOD) is a key antioxidant enzyme that plays a crucial role in protecting cells from damage by superoxide radicals. nih.govnih.govmdpi.comopenresearchlibrary.org Studies on AOM-induced colon carcinogenesis in rats have consistently demonstrated a significant decrease in the activity of antioxidative enzymes, including SOD, in the AOM-treated groups compared to control groups. mbimph.com This reduction in SOD activity suggests a compromised antioxidant defense system, which can contribute to the oxidative stress implicated in the development and progression of cancer. nih.gov Diminished activity of SOD isoforms has been reported in various cancer cells. nih.gov

Table 3: Superoxide Dismutase (SOD) Activity in this compound (AOM) Models

GroupSOD Activity Level
Control RatsNormal
AOM-Treated RatsSignificantly Decreased mbimph.com

Thiobarbituric acid reactive substances (TBARS) are byproducts of lipid peroxidation and serve as a widely used marker of oxidative damage to lipids. wikipedia.orgnih.gov The TBARS assay primarily measures malondialdehyde (MDA), an end product of lipid degradation. wikipedia.orgnih.gov In studies involving AOM-induced colon cancer models in rats, the concentration of TBARS has been found to be significantly higher in the AOM-treated group compared to the control group. mbimph.com This elevation in TBARS indicates an increased level of lipid peroxidation, a hallmark of oxidative stress, in response to AOM administration.

Table 4: Thiobarbituric Acid Reactive Substance (TBARS) Concentration in this compound (AOM) Models

GroupTBARS ConcentrationImplication
Control RatsBaseline LevelNormal Lipid Peroxidation
AOM-Treated RatsSignificantly Higher mbimph.comIncreased Lipid Peroxidation and Oxidative Stress wikipedia.orgnih.gov

Azoxymethane Models in Chemoprevention Research

Evaluation of Dietary and Natural Agents in Modulating Azoxymethane-Induced Carcinogenesis

A significant body of research has been dedicated to investigating how dietary components can influence the development of AOM-induced colon cancer. These studies explore a range of substances from complex, polyphenol-rich extracts to specific, purified phytochemicals, fibers, and other nutritional molecules.

Polyphenols, a large group of naturally occurring compounds in plants, are of great interest for their potential health benefits, including cancer prevention.

Apple Extract: In a study involving mice with AOM-induced colorectal cancer fed a high-fat diet, supplementation with a polyphenol-rich apple extract was shown to reduce the number of intestinal lesions, including aberrant crypt foci (ACF) and polyps. capes.gov.brnih.govresearchgate.net The mice receiving the apple extract also exhibited fewer signs of cachexia, a wasting syndrome often associated with cancer. capes.gov.brnih.gov

Cocoa Extract: A cocoa-rich diet has demonstrated anti-inflammatory effects in the colon of AOM-treated rats. nih.gov It was found to decrease the nuclear levels of NF-κB and the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Further studies in cell lines confirmed that cocoa polyphenols inhibit inflammatory pathways by blocking NF-κB translocation and JNK phosphorylation. nih.gov A diet containing dark chocolate was also found to reduce the total number of ACF in the colon of rats, an effect linked to the downregulation of genes for inflammatory mediators. waocp.org Additionally, a cocoa-rich diet has been shown to exert antiproliferative and proapoptotic effects in AOM-induced colon cancer in rats. oup.com

Black Tea Extract: The effects of black tea on AOM-induced colon carcinogenesis have yielded mixed results. Some studies have shown a protective effect. For instance, oral administration of black tea infusions significantly reduced the number of ACF in rats. nih.gov Another study found that a black tea extract, but not a green tea extract, significantly reduced the number of colorectal tumors in AOM-treated rats. lifeextension.com However, other research has reported that chronic administration of black tea did not significantly alter the incidence or multiplicity of AOM-induced colon cancers. nih.gov

Interactive Data Table: Effects of Polyphenol-Rich Extracts on AOM-Induced Colon Carcinogenesis

ExtractAnimal ModelKey FindingsReference(s)
Apple Mice (Crl:CD-1)Reduced number of aberrant crypt foci and polyps. capes.gov.brnih.govresearchgate.net
Cocoa Rats (Wistar)Decreased inflammatory markers (NF-κB, COX-2, iNOS); reduced aberrant crypt foci. nih.govwaocp.orgoup.com
Black Tea Rats (F344)Reduced number of colorectal tumors. lifeextension.com
Black Tea Rats (Sprague-Dawley)Reduced aberrant crypt foci. nih.gov
Black Tea Rats (F344)No significant effect on colon cancer incidence or multiplicity. nih.gov

Beyond complex extracts, researchers have examined the chemopreventive potential of individual, purified phytochemicals.

Silibinin (B1684548): This flavonoid, derived from milk thistle, has been shown to be effective in colitis-associated cancer (CAC) models using AOM. Silibinin administration decreased the number and size of tumors in mice. mdpi.com In other studies on AOM-induced carcinogenesis, silibinin was found to decrease the number of hyperproliferative crypts and ACF. mdpi.com

Arbutin (B1665170): A study evaluating the effects of arbutin on AOM-induced ACF in rats found that it had therapeutic effects against colorectal cancer. oup.comscialert.net Animals treated with arbutin showed a significant decrease in ACF. oup.comscialert.net

Delta-Tocotrienol (B192559): A bioactive form of vitamin E, delta-tocotrienol (DT3) has shown potent chemopreventive activity. In an AOM-induced colorectal carcinogenesis model in rats, DT3 significantly inhibited colorectal polyps and cancer. nih.govnih.govcarcinogenesis.com In a colitis-associated colon cancer model, both DT3 and its metabolite, δTE-13'-carboxychromanol, inhibited the multiplicity of large adenomas. researchgate.net

Limonoids: Citrus limonoids, such as obacunone (B191991) and limonin (B1675406), have demonstrated chemopreventive effects. Feeding rats diets containing obacunone and limonin during either the initiation or post-initiation phase of AOM-induced tumorigenesis resulted in a significant reduction in the incidence of colonic adenocarcinoma.

Interactive Data Table: Effects of Specific Phytochemicals on AOM-Induced Colon Carcinogenesis

PhytochemicalAnimal ModelKey FindingsReference(s)
Silibinin Mice (C57BL/6)Decreased tumor number and size in a colitis-associated cancer model. mdpi.com
Arbutin RatsSignificantly decreased aberrant crypt foci. oup.comscialert.net
Delta-Tocotrienol Rats (Fisher 344)Significantly inhibited colorectal polyps and cancer. nih.govnih.govcarcinogenesis.com
Limonoids Rats (F344)Significantly reduced the incidence of colonic adenocarcinoma.

Dietary fiber is a critical component of a healthy diet, and certain types of fiber have been specifically investigated for their role in cancer prevention.

Oat Beta-Glucan (B1580549): Studies on rats with AOM-induced early-stage colorectal cancer have shown that consumption of oat beta-glucan (OBG) can modulate the effects of the carcinogen. nih.gov A diet supplemented with low-molar-mass OBG was found to influence oxidative stress parameters and inflammation in the large intestine. Purified oat beta-glucan has been shown to be both safe and effective in early-stage CRC models. nih.gov

High Amylose (B160209) Cornstarch: This type of resistant starch has shown protective effects against AOM-induced colon carcinogenesis. Feeding rats a diet with high amylose cornstarch significantly reduced the incidence and multiplicity of adenocarcinomas in the colon. A novel stearic acid complexed high-amylose cornstarch, particularly when cooked, has also been shown to be effective in inhibiting colonic preneoplastic lesions in AOM-treated rats. Butyrylated high-amylose maize starch was also found to reduce tumor incidence and number.

Other dietary components, including specific fatty acids and essential minerals, have been evaluated for their chemopreventive properties in AOM models.

Omega-3 Polyunsaturated Fatty Acids (PUFAs): Animal models have demonstrated that omega-3 PUFAs can reduce the incidence of AOM-induced colon tumors in rats. lifeextension.com Administration of fish oil has been shown to suppress the number of aberrant crypt foci and the incidence of adenomas in AOM-induced CRC models. waocp.org Specifically, docosahexaenoic acid (DHA), a major component of fish oil, has been found to significantly decrease colon cancer multiplicity in AOM-treated rats.

Selenium: This essential micronutrient has shown cancer-chemopreventive effects in animal models. nih.gov In a mouse model of colon cancer induced by AOM and dextran (B179266) sodium sulfate (B86663) (DSS), a high dose of selenium suppressed the incidence of colonic cancer. nih.gov The chemopreventive efficacy of selenium is dependent on its chemical form, with some synthetic organoselenium compounds showing superiority and lower toxicity compared to naturally occurring forms.

Molecular Mechanisms of Chemopreventive Efficacy in AOM Models

Understanding the molecular pathways through which chemopreventive agents exert their effects is crucial for developing effective cancer prevention strategies. AOM models have been invaluable in exploring these mechanisms.

A key focus of mechanistc studies is the ability of dietary agents to control the balance between cell proliferation and programmed cell death (apoptosis), which is often dysregulated in cancer.

Polyphenol-Rich Extracts: A black tea extract was found to significantly increase the apoptotic index in tumors of AOM-treated rats, suggesting that its protective effect is mediated through the induction of apoptosis. lifeextension.com In another study, black tea infusion led to a significant decrease in cell proliferation and an increase in apoptosis, contributing to the inhibition of colon carcinogenesis. nih.gov

Silibinin: This phytochemical has been shown to inhibit the proliferation of colonic tumor cells and promote apoptosis in AOM/DSS-treated mice. mdpi.com It was also found to intensify the activity of caspase-3, a key executioner enzyme in apoptosis. mdpi.com Silibinin is known to activate cellular checkpoints and induce cell cycle arrest.

Arbutin: In AOM-treated rats, arbutin administration led to the down-regulation of the proliferation marker Proliferating Cell Nuclear Antigen (PCNA) and the up-regulation of the pro-apoptotic protein Bax. oup.comscialert.net This indicates that arbutin's chemopreventive effects are mediated through its anti-proliferative and pro-apoptotic properties. oup.com

Delta-Tocotrienol: Delta-tocotrienol has been observed to induce apoptosis selectively in colorectal cancer cells without affecting normal colon cells. nih.govnih.gov In vivo studies have confirmed that delta-tocotrienol feeding decreases proliferation and induces apoptosis in colonic tissues. These effects are thought to be mediated through the modulation of signaling pathways such as NF-κB and β-catenin.

High Amylose Cornstarch: The protective effect of high amylose cornstarch in AOM models is linked to its fermentation in the colon, which produces short-chain fatty acids like butyrate. Feeding this resistant starch enhanced apoptosis and reduced the PCNA labeling index in the distal colon of rats.

Inhibition of Inflammatory Responses

Chronic inflammation is a key promoter of colorectal cancer development. The This compound (B1215336) (AOM) model is instrumental in studying how chemopreventive agents can interrupt this process. Research in these models demonstrates that various natural and synthetic compounds can suppress carcinogenesis by mitigating inflammatory responses. This is often achieved by downregulating the expression of pro-inflammatory enzymes and cytokines.

Key inflammatory markers are consistently shown to be modulated by chemopreventive interventions in AOM-induced carcinogenesis. Cyclooxygenase-2 (COX-2), an enzyme that produces prostaglandins (B1171923) involved in inflammation and cell growth, is a frequent target. nih.govnih.govaacrjournals.org For instance, selective COX-2 inhibitors like celecoxib (B62257) and JTE-522 have demonstrated significant chemopreventive potential by reducing mucosal cell proliferation in rat colons treated with AOM. nih.govaacrjournals.org Similarly, inducible nitric oxide synthase (iNOS), another pro-inflammatory enzyme, is often found to be suppressed by chemopreventive agents in these models. nih.govaacrjournals.org

Studies also highlight the role of pro-inflammatory cytokines. In AOM/dextran sulfate sodium (DSS)-induced colitis-associated cancer models, treatments with agents like astaxanthin (B1665798) and vitamin C have been shown to significantly reduce the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov The reduction of these cytokines is associated with decreased histological damage and suppressed tumor development. nih.gov Furthermore, the activity of myeloperoxidase (MPO), an enzyme released by neutrophils as a marker of inflammation, is often elevated in AOM-treated animals and subsequently reduced by the administration of protective extracts, such as those from papaya peel. jcpjournal.orgnih.gov

The table below summarizes the effects of various agents on key inflammatory markers in AOM models.

Antioxidant Effects and Reduction of Oxidative Stress

The carcinogenicity of this compound is linked to its ability to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Oxidative stress can lead to cellular damage, including DNA mutations, which is a critical step in cancer initiation. Chemopreventive agents are often evaluated in AOM models for their capacity to mitigate this damage through antioxidant mechanisms.

Studies have shown that AOM administration leads to significant oxidative stress in the colon, characterized by the depletion of glutathione (B108866) (an important intracellular antioxidant) and increased lipid peroxidation. nih.gov Natural extracts rich in polyphenols and other antioxidant compounds have demonstrated the ability to counteract these effects. For example, pomegranate peel extract, papaya peel extract, and seaweed extract were found to ameliorate AOM-induced oxidative stress in rats by improving the glutathione-to-glutathione disulfide (GSH/GSSG) ratio and reducing lipid peroxidation. nih.gov Similarly, polyphenol-rich apple extracts have shown beneficial antioxidant effects in AOM-induced colorectal cancer models. mdpi.com

The mechanism of action for these agents often involves bolstering the endogenous antioxidant defense system. In a study using an AOM/DSS model in mice, treatment with the COX-2 inhibitor Meloxicam was found to significantly increase the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx). researchgate.net Germinated oats and their phenolic extracts have also been noted for their chemopreventive effects, which are attributed in part to their ability to block reactive species. mdpi.com These findings suggest that a key strategy for chemoprevention in the context of AOM-induced carcinogenesis is the restoration of cellular redox balance.

The table below details the impact of certain agents on markers of oxidative stress.

Regulation of Angiogenesis and Metastasis Markers

For tumors to grow beyond a minimal size and to metastasize to distant organs, they must develop a new blood supply (angiogenesis) and acquire the ability to invade surrounding tissues. The AOM model is also utilized to screen for chemopreventive compounds that can interfere with these critical processes. While AOM-induced tumors in some murine models historically show limited invasive potential, the model is still valuable for studying the molecular markers associated with angiogenesis and metastasis. nih.gov

Vascular Endothelial Growth Factor (VEGF) is a primary signaling protein that stimulates angiogenesis. Research has shown that chemopreventive agents can inhibit VEGF expression in cancer cells. For example, δ-tocotrienol (DT3), a form of vitamin E, was found to inhibit VEGF in colorectal cancer cells. nih.gov This inhibition of angiogenesis markers is a key aspect of its chemopreventive activity.

Markers of metastasis, including those involved in the epithelial-to-mesenchymal transition (EMT), are also key targets. During EMT, cancer cells lose their epithelial characteristics (like expression of E-cadherin) and gain mesenchymal features (like expression of vimentin), which enhances their migratory and invasive capabilities. DT3 was shown to inhibit this transition by downregulating vimentin (B1176767) and matrix metalloproteinase 9 (MMP-9), an enzyme that degrades the extracellular matrix, facilitating invasion. nih.gov These findings demonstrate that certain chemopreventive agents can target the pathways that enable tumor spread.

The table below summarizes the effects of a chemopreventive agent on markers of angiogenesis and metastasis.

Combination Chemoprevention Strategies in this compound Models

A significant advancement in chemoprevention research is the use of combination strategies, where multiple agents with different mechanisms of action are administered together. The rationale is that combining agents at lower doses can enhance efficacy while minimizing the potential toxicity associated with high-dose, single-agent therapy. aacrjournals.org The AOM model has been crucial for testing the effectiveness of such combinations.

Several studies have demonstrated that a combination approach can be more effective at inhibiting colon carcinogenesis than individual agents alone. nih.gov For example, a study in F344 rats showed that the combination of low doses of atorvastatin (B1662188) and celecoxib, or atorvastatin and aspirin (B1665792), was effective in suppressing AOM-induced colon tumorigenesis. aacrjournals.org Another study found that combining very low doses of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam (B610120) and difluoromethylornithine (an inhibitor of ornithine decarboxylase) was more effective at inhibiting colon cancer than when these agents were used alone at higher concentrations. nih.gov

However, not all combinations result in synergistic or additive effects. In a study investigating the flavonoids diosmin (B1670713) and hesperidin, both agents were effective individually in reducing the incidence and multiplicity of AOM-induced neoplasms. nih.gov While the combination also inhibited tumor development, the data did not indicate any enhanced beneficial effect compared to the individual treatments. nih.gov These findings underscore the importance of empirical testing in preclinical models like the AOM model to identify the most effective chemopreventive combinations.

The table below presents findings from studies on combination chemoprevention.

Advanced Methodologies and Translational Implications in Azoxymethane Research

Methodological Advancements in AOM Model Application

The azoxymethane (B1215336) (AOM) model remains a cornerstone of colorectal cancer (CRC) research, largely due to ongoing methodological advancements that enhance its precision and translational relevance. These innovations allow for a deeper understanding of the genetic and molecular underpinnings of carcinogenesis.

The use of sophisticated genetic mapping techniques has revolutionized the identification of genetic factors influencing susceptibility to AOM-induced colorectal tumors. Genome-Wide Association Studies (GWAS) are particularly powerful in this context, enabling researchers to pinpoint specific genetic loci associated with tumor development.

A key resource in this area is the Collaborative Cross (CC) mouse population, a genetically diverse panel of recombinant inbred lines derived from eight founder strains, including both classic laboratory and wild-derived mice. biorxiv.org This diversity captures a significant portion of the genetic variation present in laboratory mice, making the CC population an excellent model for studying complex traits like cancer susceptibility. tandfonline.comnih.gov

Recent research using the AOM model in CC mice has successfully identified thousands of single nucleotide polymorphisms (SNPs) linked to colorectal tumor susceptibility (CTS). nih.govnih.govescholarship.org For instance, one study identified 4,417 CTS-associated SNPs, which corresponded to 936 known human genes. tandfonline.comnih.gov Of these, 334 genes were found to be transcriptionally altered in human colorectal cancers, underscoring the translational power of this approach. nih.govnih.govescholarship.org These genetic mapping studies not only confirm previously identified susceptibility loci but also uncover novel candidate genes and pathways, such as the Duox2 gene, which has been implicated through mediation analysis involving the gut microbiome. nih.govescholarship.org

Table 1: Findings from Genetic Mapping in AOM-Treated Collaborative Cross (CC) Mice

Finding Details Significance Citations
CTS-Associated SNPs 4,417 single nucleotide polymorphisms (SNPs) were significantly associated with colorectal tumor susceptibility (CTS). Provides a large dataset of genetic markers for further investigation into CRC risk. nih.gov, escholarship.org, nih.gov
Associated Human Genes The identified SNPs correspond to 936 known human genes. Links genetic findings in the mouse model directly to human genetics. tandfonline.com, nih.gov
Human CRC-Altered Genes 334 of the identified genes are transcriptionally altered in human colorectal cancers. Highlights a set of high-priority candidate genes for translational research and potential therapeutic targeting. nih.gov, escholarship.org, nih.gov
Microbiome-Related SNPs 547 SNPs were found to be associated with the abundance of specific gut microbiome genera that predict CTS. Demonstrates a three-way link between host genetics, gut microbiota, and cancer susceptibility. nih.gov, escholarship.org

The integration of "omics" technologies has provided a systems-level view of the molecular changes occurring during AOM-induced carcinogenesis. These high-throughput methods offer a comprehensive snapshot of the interactions between genes and the environment. nih.gov

Transcriptomics , the study of the complete set of RNA transcripts, has been used to analyze gene expression changes in AOM-induced tumors. Such analyses have revealed that hundreds of genes identified through genetic mapping in mice are also transcriptionally altered in human CRC cohorts, allowing patients to be stratified into different prognostic groups. nih.gov This demonstrates how transcriptomic data from AOM models can have direct clinical implications. nih.gov

Metabolomics , which profiles small-molecule metabolites, offers insights into the biochemical processes perturbed during cancer development. nih.govnih.gov In the context of CRC research, metabolomic analyses of bio-specimens have identified distinct metabolic fingerprints. nih.govmdpi.com Studies have shown significant alterations in pathways such as amino acid and lipid metabolism in CRC patients. nih.govnih.gov Integrating metabolomics with other omics data, such as microbiomics and transcriptomics, helps to unravel complex interactions, for example, how the gut microbiome regulates the host epithelium's transcriptome via the metabolome. nih.gov

The AOM model is well-characterized through detailed histopathological analysis, which documents the progression of lesions from pre-neoplastic aberrant crypt foci (ACF) to adenomas and finally to adenocarcinomas. nih.govresearchgate.net This progression is often visualized by staining fixed colon tissue with reagents like methylene (B1212753) blue to identify and quantify lesions. nih.gov

Complementing this morphological analysis is the use of molecular techniques to probe for specific biomarkers. These methods are crucial for understanding the underlying mechanisms of tumor development.

Immunohistochemistry (IHC) is widely used to detect protein expression and localization within tumor tissue. A classic finding in AOM-induced tumors is the nuclear accumulation of β-catenin, a key event in the activation of the Wnt signaling pathway. nih.govaacrjournals.org IHC has also been used to analyze the expression of other critical proteins like Cyclooxygenase-2 (COX-2), revealing strain-specific expression patterns in either the stroma or epithelium. aacrjournals.org

Immunoblotting (Western Blotting) allows for the quantification of specific protein levels in tissue lysates, providing further evidence for the activation or suppression of signaling pathways.

Polymerase Chain Reaction (PCR) , particularly quantitative PCR (qPCR), is used to measure mRNA expression levels of key genes, such as those encoding inflammatory cytokines or components of carcinogenic pathways. jcpjournal.org

These analytical techniques have been instrumental in identifying molecular alterations in AOM-induced tumors, including changes in the expression of EGFR, TfR, TGFβ1, and CXCR2, which serve as valuable biomarkers for disease progression. nih.gov

Standardization and Reproducibility in this compound Research Models

Despite the widespread use and power of the AOM model, a significant challenge is the lack of standardization across studies. researchgate.netnih.govpeerj.com This variability can make it difficult to compare findings from different laboratories and can hinder the translation of results. researchgate.netnih.gov

Several key factors contribute to the variability in AOM research outcomes:

Genetic Background: Different mouse and rat strains exhibit wide differences in susceptibility to AOM. nih.govaacrjournals.org For instance, strains like FVB/N and A/J are highly susceptible, while C57BL/6J and 129SvJ are resistant. oup.comillinois.edu This genetic heterogeneity is a major modifier of tumorigenesis. nih.gov

Sex: Some studies have noted sex-based differences in tumor susceptibility, emphasizing the need to use and characterize models in both males and females for more comprehensive and generalizable results. mdpi.com

Associated Agents: The combination of AOM with inflammatory agents like dextran (B179266) sodium sulfate (B86663) (DSS) dramatically accelerates tumorigenesis, but the specific protocol, including the concentration and cycles of DSS, significantly impacts the outcome. nih.govmdpi.com

Microbiome: The composition of the gut microbiota can influence host susceptibility to AOM-induced toxicity and tumorigenesis, representing another important variable. researchgate.net

To address these issues, there is a growing emphasis on the need to standardize AOM protocols. mdpi.com This includes detailed reporting of the mouse strain, sex, age, housing conditions, and the precise methodology of carcinogen and promoter administration. nih.govmdpi.com Establishing well-characterized, standardized models is crucial for improving the reproducibility of experiments and providing a more reliable platform for the preclinical evaluation of novel cancer prevention and treatment strategies. mdpi.com

Translational Significance of this compound Research to Human Colorectal Carcinogenesis

The enduring value of the AOM model lies in its remarkable ability to mimic key aspects of human colorectal cancer, particularly the sporadic form, which accounts for the majority of cases. nih.gov

The AOM model recapitulates the adenoma-carcinoma sequence, a hallmark of human CRC development. nih.govresearchgate.net The chemically induced tumors progress through histopathological stages that are highly similar to those observed in humans, beginning with hyperplastic lesions and aberrant crypt foci that develop into adenomas and can progress to adenocarcinomas. researchgate.net

The molecular parallels are a primary reason for the model's translational relevance. Key signaling pathways that are mutated or dysregulated in human sporadic CRC are also affected in AOM-induced tumors.

Wnt/β-catenin Pathway: Similar to a large percentage of human CRCs, AOM-induced tumors frequently show mutations in or activation of the Wnt/β-catenin pathway. nih.gov This is often evidenced by the nuclear accumulation of β-catenin, a critical step in promoting cell proliferation. aacrjournals.orgnih.gov

K-ras Mutations: AOM is a potent methylating agent that can induce G:C→A:T transition mutations, a type of mutation commonly found in the K-ras gene in human colon tumors. nih.gov Activation of the K-ras pathway and its downstream effectors is a fundamental event in AOM-induced carcinogenesis. nih.govnih.gov

Inflammatory Pathways: In models combining AOM with DSS, the resulting tumors show activation of inflammatory pathways involving cytokines and enzymes like COX-2, mirroring the progression of inflammation-associated cancer in humans. nih.gov

Furthermore, tumors in the AOM model predominantly arise in the distal colon, which is also the most common site for sporadic CRC in the human population. nih.gov This anatomical similarity, combined with the deep molecular and pathological parallels, establishes the AOM model as an invaluable and highly relevant platform for investigating the biology of CRC and for the preclinical testing of new therapies. nih.govresearchgate.net

Identification of Potential Therapeutic and Preventive Targets from Preclinical Studies

Preclinical research utilizing the this compound (AOM) model has been instrumental in identifying a multitude of molecular targets with significant potential for both therapeutic intervention and preventive strategies against colorectal cancer (CRC). These studies have elucidated key signaling pathways that are commonly dysregulated during carcinogenesis, paving the way for the development of targeted therapies. The primary pathways and molecules that have emerged as promising targets include the Wnt/β-catenin signaling pathway, the cyclooxygenase-2 (COX-2) enzyme, the PI3K/AKT signaling cascade, and the KRAS proto-oncogene.

Targeting the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in regulating cell proliferation, differentiation, and apoptosis. Its aberrant activation is a critical and often early event in the development of a majority of colorectal cancers. In the canonical pathway, the absence of Wnt ligands leads to the degradation of β-catenin, a key downstream effector. However, mutations in components of this pathway, such as the adenomatous polyposis coli (APC) gene, lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. researchgate.net In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the transcription of target genes like c-Myc and cyclin D1, which drive cell proliferation and tumor growth. targetedonc.com

Preclinical studies in AOM-induced models have demonstrated that targeting various components of the Wnt/β-catenin pathway can effectively inhibit tumorigenesis. This has been achieved through the use of small-molecule inhibitors that interfere with different stages of the signaling cascade.

Interactive Table: Preclinical Efficacy of Wnt/β-catenin Pathway Inhibitors in this compound Models

Agent Specific Target Key Preclinical Findings in AOM or Related Models Reference
XAV939 Tankyrase (TNKS) 1/2 inhibitor, stabilizes Axin2Upregulates Axin and decreases total and nuclear β-catenin in colon cancer cells. Increases apoptosis induced by chemotherapy. nih.gov
ICG-001 Inhibits CBP/β-catenin interactionEfficiently inhibits cancer stemness and metastatic potential in colorectal cancer cells by suppressing MEIS1 expression. nih.gov
Natural Compounds (e.g., Curcumin (B1669340), Berberine) Multiple targets including β-cateninCurcumin downregulates Axin2 in the Wnt/β-catenin pathway. nih.gov Berberine exhibits anti-cancer activity via the β-catenin pathway. nih.govbiorxiv.org nih.govnih.govbiorxiv.org

Targeting Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in colorectal tumors and plays a significant role in inflammation and carcinogenesis. biorxiv.org It is responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which can promote cell proliferation, inhibit apoptosis, and stimulate angiogenesis. The AOM model has been pivotal in establishing COX-2 as a valid target for chemoprevention.

Non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes, have been extensively studied in AOM-induced carcinogenesis. Both non-selective NSAIDs, like aspirin (B1665792) and sulindac, and selective COX-2 inhibitors, such as celecoxib (B62257), have demonstrated significant efficacy in reducing the incidence and multiplicity of colon tumors in these preclinical models.

Interactive Table: Preclinical Efficacy of COX-2 Inhibitors in this compound Models

Agent Mechanism of Action Key Preclinical Findings in AOM Models Reference
Celecoxib Selective COX-2 inhibitorDietary celecoxib suppressed colon adenocarcinoma incidence by 60% and multiplicity by 70%. biorxiv.org
Aspirin Non-selective COX inhibitorSignificantly reduced the number and size of colorectal tumors. nih.gov A low dose reduced total tumor number by 43-51%. frontiersin.org nih.govfrontiersin.org
Sulindac Non-selective COX inhibitorDecreased tumor burden by 84-86% in obese mice with AOM-induced tumors. nih.gov

Targeting the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is frequently observed in colorectal cancer. nih.gov The AOM model has been utilized to explore the therapeutic potential of inhibiting this pathway.

Inhibitors targeting different components of the PI3K/AKT/mTOR cascade have been evaluated in preclinical settings. These agents have shown promise in suppressing tumor growth and enhancing the efficacy of other chemotherapeutic agents.

Interactive Table: Preclinical Efficacy of PI3K/AKT Pathway Inhibitors

Agent Specific Target Key Preclinical Findings in Cancer Models Reference
NVP-BEZ235 Dual PI3K/mTOR inhibitorSensitizes cancer cells to cisplatin. researchgate.net
AZD5363 (Capivasertib) Pan-AKT inhibitorSensitizes cancer cells to doxorubicin (B1662922) and reduces cell ability to clonally replicate. researchgate.net
GDC-0941 Pan-PI3K inhibitorShows efficacy in combination with MEK inhibitors in preclinical models.

Targeting KRAS

The KRAS gene is one of the most frequently mutated oncogenes in colorectal cancer. KRAS proteins are small GTPases that act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in KRAS lock the protein in a constitutively active state, leading to uncontrolled cell proliferation and survival through downstream effector pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. While historically considered "undruggable," recent advances have led to the development of inhibitors specifically targeting certain KRAS mutations, such as G12C.

Preclinical studies, including those in various cancer models with KRAS mutations, have demonstrated the potential of these inhibitors to suppress tumor growth. While specific quantitative data from AOM-induced models with defined KRAS mutations are still emerging, the broader preclinical evidence strongly supports the investigation of KRAS inhibitors in this context.

Interactive Table: Preclinical Efficacy of KRAS Inhibitors

Agent Specific Target Key Preclinical Findings in KRAS-Mutant Cancer Models Reference
Sotorasib (AMG 510) Covalent KRAS G12C inhibitorInduces regression of KRAS G12C tumors in preclinical studies.
Adagrasib (MRTX849) Covalent KRAS G12C inhibitorShows potent inhibition of KRAS G12C-mutant cancer cells.
AZD4785 Antisense oligonucleotide targeting KRAS mRNAPotently and selectively depleted cellular KRAS mRNA and protein, leading to inhibition of downstream pathways.

The identification of these therapeutic and preventive targets in preclinical AOM studies has had significant translational implications, with many of the investigated agents progressing to clinical trials. The continued use of the this compound model will undoubtedly play a crucial role in the discovery and validation of novel targets and therapeutic strategies for colorectal cancer.

Q & A

Q. What experimental design considerations are critical when using AOM to induce colon carcinogenesis in rodent models?

AOM studies require careful dosing, administration routes, and endpoint selection. For example:

  • Dosage : Subcutaneous injections at 7.4–15 mg/kg body weight, administered weekly for 2–10 weeks, are common protocols .
  • Controls : Include vehicle-treated groups (e.g., saline or olive oil) to distinguish AOM-specific effects .
  • Endpoints : Tumor incidence, multiplicity, histological classification (adenoma vs. adenocarcinoma), and biomarkers like prostaglandin E2 (PGE2) levels are standard .
  • Duration : Studies typically span 28–52 weeks post-AOM treatment to observe invasive adenocarcinoma development .

Q. How does AOM mechanistically induce DNA damage in colonic cells?

AOM is metabolized in the liver by cytochrome P450 enzymes into methylazoxymethanol (MAM), which forms DNA adducts (e.g., 6-O-methylguanine). These adducts cause mismatched base pairing during replication, leading to mutations in oncogenes (e.g., KRAS) and tumor suppressor genes . Hepatic microsomes exhibit higher bioactivation efficiency than colonic microsomes, emphasizing systemic metabolic contributions .

Q. What are validated methods to assess AOM-induced tumorigenesis in preclinical studies?

  • Histopathology : Gold standard for tumor classification (e.g., mucinous vs. non-mucinous adenocarcinoma) .
  • Cell proliferation markers : Labeling indices (e.g., bromodeoxyuridine incorporation) quantify mucosal crypt cell proliferation .
  • Biomarkers : Measure PGE2 levels (linked to inflammation-driven carcinogenesis) or oxidative stress markers (e.g., TBARS, GSH) in serum/tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when co-administering peptides (e.g., VIP, neurotensin) with AOM?

Conflicting outcomes (e.g., VIP increasing adenocarcinoma incidence but not metastasis) require:

  • Statistical rigor : Use χ² tests, Fisher’s exact tests, or ANOVA to compare tumor multiplicity and histological subtypes .
  • Dose-response analysis : Test varying peptide concentrations (e.g., 20–200 µg/kg) to identify threshold effects .
  • Mechanistic studies : Assess cAMP/PKA signaling (for VIP) or neurotensin receptor expression in tumors to clarify pathways .

Q. What advanced models evaluate strain-specific susceptibility to AOM-induced carcinogenesis?

  • Immune-deficient models : Compare tumor development in wild-type vs. immunocompromised mice (e.g., Apc<sup>min/+</sup>) to dissect immune-microenvironment interactions .
  • Genetic diversity : BALB/c mice show higher susceptibility than C57BL/6, enabling studies on host genetics and tumor progression .

Q. How do epigenetic modifications (e.g., DNA methylation) influence AOM-driven carcinogenesis?

  • Hypermethylation assays : Analyze promoter methylation of genes like ER-α in AOM-treated rat colons using bisulfite sequencing. Hypermethylation correlates with tumor suppression in preclinical models .
  • Dietary interventions : Test demethylating agents (e.g., folate) or natural compounds (e.g., pomegranate extract) to reverse methylation changes .

Q. What methodologies optimize the evaluation of natural compounds (e.g., cannabinoids, propolis) in AOM chemoprevention?

  • Dose standardization : Administer compounds at human-relevant doses (e.g., 100–150 mg/kg for propolis) via oral gavage .
  • Outcome measures : Quantify aberrant crypt foci (ACF) reduction (≥75% with cannabinoids) or tumor volume via micro-CT imaging .
  • Synergistic protocols : Combine agents (e.g., L-lysine + gum arabic) to assess additive effects on oxidative stress markers (e.g., GSH/TBARS ratio) .

Methodological Best Practices

Q. How should AOM stock solutions be prepared and stored to ensure stability?

  • Solubility : Dissolve AOM in saline, ethanol, or chloroform (up to 200 mg/mL) .
  • Storage : Prepare fresh solutions for each experiment; avoid long-term storage due to unknown stability .
  • Safety : Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact risks .

Q. What statistical approaches are recommended for analyzing tumor multiplicity and incidence?

  • Non-parametric tests : Use Wilcoxon rank-sum tests for non-normally distributed tumor counts .
  • Survival analysis : Apply Kaplan-Meier curves with log-rank tests to account for early mortality in longitudinal studies .

Q. How can researchers model combination therapies (AOM + DSS) to study inflammation-associated colon cancer?

  • Protocol : Administer 1–3 cycles of 2% dextran sodium sulfate (DSS) in drinking water post-AOM to exacerbate colitis-driven carcinogenesis .
  • Endpoints : Monitor colon shortening, histopathology scores, and cytokine profiles (e.g., IL-6, TNF-α) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.